Chemerin-9, Human
Description
Overview of Chemerin as an Adipokine and Chemoattractant in Human Physiology
Chemerin is a novel adipokine, a secreted protein primarily produced by adipose tissue and the liver, playing a multifaceted role in human physiology bioscientifica.comnih.govmdpi.comcreative-diagnostics.comfrontiersin.org. Encoded by the Rarres2 gene, chemerin is recognized for its involvement in inflammatory processes, adipogenesis (the development of fat cells), angiogenesis (the formation of new blood vessels), and the regulation of energy metabolism bioscientifica.comnih.govmdpi.comfrontiersin.org.
As a chemoattractant, chemerin plays a crucial role in the immune system by recruiting various immune cells, including macrophages, dendritic cells, and natural killer (NK) cells, to sites of inflammation or tissue injury mdpi.comfrontiersin.orgnews-medical.netplos.org. This chemotactic activity is primarily mediated through its main receptor, Chemokine-like receptor 1 (CMKLR1), also known as ChemR23 mdpi.comcreative-diagnostics.commdpi.comnih.gov.
In humans, circulating levels of chemerin are closely associated with metabolic health. Studies consistently show a positive correlation between plasma chemerin concentrations and indicators of obesity, such as Body Mass Index (BMI), waist circumference, and visceral adipose tissue mass bioscientifica.comnih.govmdpi.comfrontiersin.orgnews-medical.netoup.comnih.gov. Elevated chemerin levels are frequently observed in individuals with metabolic syndrome, type 2 diabetes, and cardiovascular diseases, suggesting its involvement in the pathophysiology of these conditions bioscientifica.comnih.govmdpi.comnews-medical.netoup.come-dmj.org. Beyond its immune functions, chemerin influences adipogenesis by promoting the proliferation and differentiation of preadipocytes and affects glucose homeostasis and angiogenesis bioscientifica.comnih.govcreative-diagnostics.comfrontiersin.orge-dmj.orgresearchgate.netspandidos-publications.com. Chemerin's impact on these diverse physiological processes highlights its significance as a key mediator linking inflammation, metabolism, and immune responses in humans.
The Significance of Proteolytic Processing in Generating Bioactive Human Chemerin Isoforms
Chemerin circulates in the body primarily as an inactive precursor, known as pro-chemerin (163 amino acids) oup.commdpi.comlu.senih.gov. For chemerin to exert its biological functions, it must undergo proteolytic processing, particularly at its C-terminus oup.commdpi.comnih.gov. This processing is carried out by various proteases, including those from the coagulation, fibrinolytic, and inflammatory cascades oup.commdpi.comnih.gov.
This enzymatic cleavage generates a spectrum of chemerin isoforms, which exhibit varying degrees of biological activity researchgate.netoup.commdpi.comnih.govmdpi.commdpi.com. Crucially, the majority of chemerin found in human circulation is in an inactive form oup.commdpi.com. The specific pattern of proteolytic cleavage determines whether a chemerin molecule is activated or inactivated, with different isoforms potentially having distinct physiological roles researchgate.netoup.commdpi.comnih.govmdpi.commdpi.com. For instance, cleavage by plasmin to form chemerin158K, followed by carboxypeptidase B2, can yield the highly active isoform chemerin157S nih.gov. Understanding these processing pathways is vital, as standard assays measuring total chemerin may not differentiate between the active and inactive forms, potentially leading to misinterpretations of chemerin's functional status oup.com.
Specific Focus on Chemerin-9 (C9) as a Potent Bioactive Peptide in Human Research
Among the various processed forms of chemerin, Chemerin-9 (C9) has garnered significant attention in human research due to its potent bioactivity. Chemerin-9 is a synthetic nonapeptide corresponding to the C-terminal amino acid sequence (residues 149-157) of mature human chemerin mdpi.comoup.comtocris.comrndsystems.comresearchgate.netnih.gov. This specific peptide fragment retains a substantial portion of the biological activity of the full-length protein, acting as a potent agonist for the chemerin receptor CMKLR1 (ChemR23) oup.comtocris.comrndsystems.comresearchgate.netnih.gov.
Research has characterized Chemerin-9 as a high-affinity ligand for CMKLR1, demonstrating an EC50 value of 7.1 nM in assays using CMKLR1-expressing CHO cells tocris.comrndsystems.com. This potency underscores its significance in studying chemerin-mediated signaling pathways. Upon binding to CMKLR1, Chemerin-9 activates Gi/o signaling, leading to the inhibition of cyclic AMP (cAMP) production and the promotion of phospholipase C activity and intracellular calcium mobilization tocris.comrndsystems.com. The precise C-terminal amino acid sequence is critical for this activity, with even minor modifications significantly altering the peptide's potency nih.gov. Chemerin-9 has been instrumental in pharmacological analyses of chemerin-receptor interactions and has been employed in studies investigating its anti-inflammatory properties and its role in conditions such as atherogenesis oup.comresearchgate.net. It also interacts with the G protein-coupled receptor 1 (GPR1) mdpi.com.
Table 1: Chemerin-9 (C9) Receptor Binding Affinity and Activity
| Target Receptor | Cell System Used | Biological Activity | EC50 Value (nM) | Reference |
| CMKLR1 (ChemR23) | CHO cells expressing CMKLR1 | Agonist | 7.1 | tocris.comrndsystems.com |
Compound List:
Chemerin
Chemerin-9 (C9)
Pro-chemerin
Chemerin158K
Chemerin157S
CMKLR1 (ChemR23)
GPR1
CCRL2
Structure
2D Structure
Properties
Molecular Formula |
C54H66N10O13 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77) |
InChI Key |
QLVGSBXIQFERFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
Ii. Molecular Biogenesis and Processing of Human Chemerin 9
Biosynthesis of Pro-Chemerin and Its Secretion
Human chemerin is encoded by the RARRES2 gene and is initially produced as a 163-amino acid preproprotein researchgate.netmdpi.com. This preproprotein contains a signal peptide of approximately 20 amino acids, which is cleaved off during or after translocation into the endoplasmic reticulum. The resulting secreted form is known as pro-chemerin, a 143-amino acid precursor protein with low biological activity researchgate.netmdpi.comulb.ac.bemdpi.comahajournals.orgbioscientifica.comuniprot.orgelisakits.co.ukportlandpress.comnih.govplos.orgmdpi.commdpi.comcreative-diagnostics.comnih.gove-dmj.orgrupress.orgnih.gov. Pro-chemerin is found circulating in the bloodstream and is expressed in various tissues, including adipose tissue and the liver researchgate.netahajournals.orgelisakits.co.ukcreative-diagnostics.com.
Extracellular Proteolytic Processing of Pro-Chemerin to Active Forms
The transformation of inactive pro-chemerin into its biologically active forms is a crucial step, primarily mediated by extracellular proteases that cleave the C-terminal region of the precursor mdpi.comahajournals.orgbioscientifica.comnih.govplos.orgnih.gove-dmj.orgrupress.orgnih.govbioscientifica.comaai.org. This proteolytic processing generates a variety of chemerin isoforms, which differ in their C-terminal amino acid residues and possess varying degrees of receptor-binding affinity and biological activity mdpi.combioscientifica.comnih.govbioscientifica.comaai.orgnih.gov.
Several serine proteases, originating from inflammatory cells, the coagulation cascade, and the fibrinolytic system, are instrumental in activating pro-chemerin.
Elastase: This neutrophil-derived serine protease cleaves six amino acids from the C-terminus of pro-chemerin, generating chemerin-157, which is considered one of the most potent and active forms ulb.ac.beuniprot.orgportlandpress.commdpi.comnih.govnih.govaai.orgnih.govnih.govplos.orgoup.com. Elastase can also cleave at alternative sites, producing less active isoforms such as chemerin-155 and chemerin-152 uniprot.orgmdpi.comnih.govoup.com.
Cathepsin G: Another neutrophil serine protease, Cathepsin G, cleaves seven amino acids from the C-terminus of pro-chemerin, resulting in the generation of chemerin-156, an isoform with slightly reduced activity compared to chemerin-157 ulb.ac.beuniprot.orgportlandpress.commdpi.comnih.govnih.govaai.orgnih.govnih.govoup.com.
Plasmin: A key enzyme in the fibrinolytic system, plasmin cleaves five amino acids from pro-chemerin, producing chemerin-158. This isoform exhibits low biological activity ulb.ac.beuniprot.orgportlandpress.comnih.govplos.orgmdpi.comnih.gove-dmj.orgnih.govplos.orgoup.com.
Tryptase: This mast cell-derived serine protease also cleaves five amino acids from pro-chemerin, yielding the low-activity chemerin-158 isoform ulb.ac.beuniprot.orgplos.orgresearchgate.net.
Cathepsins L and K: These cysteine proteases have also been shown to directly cleave pro-chemerin, generating the chemerin-157 form ulb.ac.bemdpi.complos.org.
Coagulation Factors: Proteases from the coagulation cascade, such as Factor XIIa and Factor VIIa, can activate pro-chemerin nih.govresearchgate.net. Factor XIa has also been identified as a protease capable of cleaving chemerin into an active form mdpi.com.
Chemerin-9 is specifically identified as a nonapeptide, comprising amino acid residues 149 through 157 of the human chemerin sequence mdpi.comnih.gov. This peptide represents the C-terminal portion of the processed, active chemerin and is recognized as a stable agonist for the chemerin receptor, ChemR23 mdpi.comportlandpress.comnih.gov. Chemerin-9 retains a significant portion of the biological activity observed in full-length active chemerin nih.gov.
Carboxypeptidases, specifically Carboxypeptidase N (CPN) and Carboxypeptidase B2 (CPB2, also known as thrombin-activatable fibrinolysis inhibitor or TAFI), play a crucial role in the final maturation of active chemerin. These enzymes are responsible for removing the C-terminal lysine (B10760008) residue from chemerin-158, a product generated by plasmin or tryptase cleavage. This removal yields the highly active chemerin-157 form ulb.ac.bemdpi.comuniprot.orgmdpi.commdpi.com. While CPN is constitutively active, CPB2 requires activation by thrombin or plasmin mdpi.com.
Mechanisms of Chemerin Inactivation by Further Proteolytic Cleavage
Beyond activation, chemerin's activity is also tightly regulated by inactivation mechanisms, primarily through further proteolytic cleavage of its active forms.
Mast cell chymase, a potent serine protease, is a significant mediator of chemerin inactivation. It cleaves active chemerin, such as chemerin-157, into inactive or significantly less active forms, including chemerin-154 ulb.ac.beahajournals.orgportlandpress.comnih.govnih.govoncotarget.commdpi.com. Other proteases, such as neutrophil-derived Proteinase 3 (PR3) and Angiotensin-converting enzyme (ACE), also contribute to chemerin inactivation. ACE, acting as a carboxypeptidase, can convert chemerin-154 into the inactive chemerin-152 ulb.ac.beahajournals.orgnih.govplos.orgoup.commdpi.com.
Table 1: Proteases Involved in Human Chemerin Processing
| Protease Name | Origin/Type | Action | Primary Chemerin Isoform Generated | Relative Activity |
| Elastase | Neutrophil Serine Protease | Activation | Chemerin-157 | High |
| Chemerin-155, Chemerin-152 | Variable | |||
| Cathepsin G | Neutrophil Serine Protease | Activation | Chemerin-156 | Slightly Lower |
| Plasmin | Fibrinolytic System Serine Protease | Activation | Chemerin-158 | Low |
| Tryptase | Mast Cell Serine Protease | Activation | Chemerin-158 | Low |
| Cathepsin L | Cysteine Protease | Activation | Chemerin-157 | High |
| Cathepsin K | Cysteine Protease | Activation | Chemerin-157 | High |
| Factor XIIa | Coagulation Cascade Serine Protease | Activation | Active forms | Not specified |
| Factor VIIa | Coagulation Cascade Serine Protease | Activation | Active forms | Not specified |
| Factor XIa | Coagulation Cascade Serine Protease | Activation | Active forms | Not specified |
| Carboxypeptidase N (CPN) | Plasma Carboxypeptidase | Activation | Chemerin-157 | High |
| Carboxypeptidase B2 (CPB2/TAFI) | Plasma Carboxypeptidase | Activation | Chemerin-157 | High |
| Mast Cell Chymase | Mast Cell Serine Protease | Inactivation | Chemerin-154 | Inactive |
| Neutrophil Proteinase 3 (PR3) | Neutrophil Serine Protease | Inactivation | Chemerin-155 | Low/Inactive |
| Angiotensin-Converting Enzyme (ACE) | Serine Protease/Carboxypeptidase | Inactivation | Chemerin-152 | Inactive |
Compound Name List:
Chemerin-9
Chemerin
Pro-Chemerin
Prepro-Chemerin
Chemerin-157
Chemerin-156
Chemerin-158
Chemerin-155
Chemerin-152
Chemerin-154
Elastase
Plasmin
Cathepsin G
Cathepsin L
Cathepsin K
Tryptase
Factor XIIa
Factor VIIa
Factor XIa
Carboxypeptidase N (CPN)
Carboxypeptidase B2 (CPB2)
Mast Cell Chymase
Neutrophil Proteinase 3 (PR3)
Angiotensin-Converting Enzyme (ACE)
Tissue-Specific Variations in Chemerin Processing Pathways
The proteolytic processing of chemerin is not uniform across all tissues and cellular environments; rather, it exhibits significant tissue-specific variations. The repertoire of proteases present and active within a particular tissue compartment dictates the specific chemerin isoforms generated and, consequently, their local biological effects.
Blood: In the circulation, chemerin processing is influenced by enzymes from the coagulation and fibrinolytic cascades. Serine proteases such as elastase and cathepsin G, often released by neutrophils, are key activators of pro-chemerin. Plasmin and tryptase can also cleave pro-chemerin, and their activity, along with carboxypeptidases N and B, can lead to the formation of active chemerin isoforms. ulb.ac.bee-century.uscreative-diagnostics.comnih.gov Angiotensin-converting enzyme (ACE) has also been implicated in the inactivation of certain chemerin forms, such as converting chemerin-154 to chemerin-152. oup.commdpi.com
Adipose Tissue: In adipocytes, enzymes like elastase and tryptase are involved in chemerin processing. Stimulation of adipocytes with TNF-α can increase the levels of these proteases, thereby influencing chemerin activation. mdpi.com Furthermore, aminopeptidases may contribute to chemerin inactivation through N-terminal truncation in this tissue. e-century.us Stromal-vascular cells within fat depots also play a role in chemerin processing. mdpi.com
Skin: In the skin, kallikrein 7 has been identified as an enzyme responsible for cleaving chemerin. mdpi.com Chemerin is notably abundant in the epidermis, suggesting a role in skin barrier function and inflammation. e-century.us
Synovial Fluid: In inflammatory conditions such as rheumatoid arthritis, chymase activity in synovial fluid is associated with the generation of the active form, chemerin-156F. mdpi.com
Other Tissues: The presence of cathepsins K and L in joints and skin suggests their potential involvement in chemerin processing in these tissues. nih.gov The liver is a primary site of chemerin production, and its processing pathways in this organ are crucial for systemic chemerin levels. researchgate.netmdpi.com
These tissue-specific processing pathways highlight the intricate regulation of chemerin's biological functions, adapting its activity to the local cellular and inflammatory milieu.
Data Table: Proteases Involved in Chemerin Processing and Their Identified Roles
| Protease Type / Specific Enzyme | Primary Role in Chemerin Processing | Resulting Chemerin Isoform(s) / Effect | Tissue/Context | References |
| Serine Proteases | Activation | Generates active isoforms | General | e-century.uscreative-diagnostics.comresearchgate.net |
| Elastase | Activation & Inactivation | chem21-157 (active); inactivates others | Neutrophils, Adipocytes | ulb.ac.benih.govoup.commdpi.comportlandpress.com |
| Cathepsin G | Activation | chem21-156 (less active) | Neutrophils | ulb.ac.bee-century.uscreative-diagnostics.comnih.gov |
| Chymase | Activation & Inactivation | chem156F (active); chem21-154 (inactive) | Mast cells, Synovial fluid | ulb.ac.bemdpi.comportlandpress.com |
| Kallikrein 7 | Activation | Cleaves chem163S | Skin | mdpi.com |
| Plasmin | Activation | chem158K (inactive); can lead to active form with CPN/CPB2 | Fibrinolysis | ulb.ac.becreative-diagnostics.comnih.gov |
| Factor XIIa | Activation | Activates pro-chemerin | Coagulation | e-century.uscreative-diagnostics.comnih.gov |
| Factor XIa | Activation | Activates pro-chemerin | Coagulation | nih.govoup.com |
| Tryptase | Activation & Inactivation | chem158K (inactive); inactivates others | Mast cells, Adipocytes | ulb.ac.beoup.commdpi.com |
| Carboxypeptidases N/B | Activation | Removes C-terminal lysine (e.g., from chem158K to chem157) | Plasma | ulb.ac.becreative-diagnostics.com |
| Angiotensin-Converting Enzyme (ACE) | Inactivation | Produces chemerin-152 from chemerin-154 | Various | oup.commdpi.com |
| Cysteine Proteases | Activation & Inhibition | Dual role | General | nih.govresearchgate.netaai.orgnih.govrupress.org |
| Cathepsin K | Activation & Truncation | chemS157 (active); chemR125 (inactive) | Joints, Skin | nih.govresearchgate.netaai.org |
| Cathepsin L | Activation & Truncation | chemS157 (active); chemR125 (inactive) | Joints, Skin | nih.govresearchgate.netaai.org |
| Calpains | Inhibition | Generates inhibitory peptides (e.g., chemerin-15) | Macrophages | aai.orgrupress.org |
| Cathepsin S | Inhibition | Generates inhibitory peptides (e.g., chemerin-15) | Macrophages | aai.orgrupress.org |
| Aminopeptidases | Inactivation | May inactivate chemerin (N-terminal truncation) | Adipocytes | e-century.us |
Compound List
Chemerin
Chemerin-9
Prochemerin
Chemerin-163S
Chemerin-158K
Chemerin-157S
Chemerin-156F
Chemerin-155A
Chemerin-154F
Chemerin-152
Chemerin-125 (or chemR125)
Chemerin-15
Iii. Receptor Interactions and Signal Transduction Mechanisms of Human Chemerin 9
Chemerin Receptor Family and Specificity for Human Chemerin-9
Human chemerin-9 binds with nanomolar affinity to multiple receptors, with varying functional outcomes.
Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23, is the primary and most well-characterized receptor for chemerin and its C-terminal peptide, chemerin-9 mdpi.comrndsystems.comnih.govbio-techne.complos.org. Chemerin-9 acts as a potent agonist for CMKLR1, exhibiting an EC50 value typically in the low nanomolar range (e.g., 7.1 nM in CHO cells) rndsystems.combio-techne.com. CMKLR1 is classified as a Class A GPCR and is coupled to the Gi/o family of G proteins mdpi.complos.orgnih.gov. Activation of CMKLR1 by chemerin-9 initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels mdpi.comrndsystems.combio-techne.comnih.govtocris.comspandidos-publications.com. Furthermore, CMKLR1 activation by chemerin-9 can also lead to calcium mobilization, phosphorylation of mitogen-activated protein kinases (MAPKs), and activation of RhoA mdpi.comrndsystems.combio-techne.complos.orgtocris.comspandidos-publications.com. Studies indicate that chemerin-9 elicits balanced responses involving both G protein and β-arrestin signaling pathways at CMKLR1, although it shows a bias towards the Gi protein pathway over β-arrestin signaling mdpi.comahajournals.org.
G Protein-Coupled Receptor 1 (GPR1) is another receptor that binds chemerin and its C-terminal nonapeptide, chemerin-9 mdpi.complos.orgnih.gov. GPR1 shares significant sequence homology with CMKLR1 mdpi.com. Chemerin-9 binds to GPR1 with nanomolar affinity, comparable to its binding to CMKLR1 mdpi.complos.orgnih.gov. While GPR1 can activate G protein signaling pathways, including those mediated by Gαi/o and Gαq/11, leading to calcium mobilization and Rho/ROCK signaling, its signaling capacity is generally considered weaker than that of CMKLR1 mdpi.complos.org. GPR1 activation by chemerin and chemerin-9 has been associated with a bias towards β-arrestin signaling, with chemerin-9 showing a higher propensity to activate β-arrestins relative to chemerin when bound to GPR1 mdpi.complos.org. GPR1 also mediates chemerin signaling through the RhoA/ROCK pathway, similar to CMKLR1 plos.orgnih.gov.
C-C Chemokine Receptor-Like 2 (CCRL2) is identified as a binding partner for chemerin and its peptide derivatives, including chemerin-9 mdpi.complos.orgresearchgate.netrupress.org. However, CCRL2 is characterized as an atypical chemokine receptor that does not trigger downstream intracellular signaling upon ligand binding mdpi.complos.orgrupress.org. Instead, CCRL2 appears to function as a scavenger receptor, binding chemerin and potentially increasing local concentrations of the active ligand, thereby modulating chemerin availability and facilitating its interaction with signaling receptors like CMKLR1 mdpi.comrupress.org. Unlike some other atypical chemokine receptors, CCRL2 does not induce ligand internalization upon binding rupress.org.
Detailed Signal Transduction Pathways Mediated by Human Chemerin-9
The signaling initiated by chemerin-9 binding to its receptors involves intricate intracellular cascades, primarily mediated by G protein coupling.
Chemerin-9 elicits cellular responses through the activation of heterotrimeric G proteins, predominantly the Gi/o family, upon binding to CMKLR1 and GPR1 rndsystems.combio-techne.complos.orgnih.govtocris.comspandidos-publications.comnih.gov.
Upon binding of chemerin-9 to CMKLR1, the receptor undergoes conformational changes that facilitate the exchange of GDP for GTP on the α-subunit of the associated Gi protein mdpi.complos.orgnih.gov. This activation of Gi proteins leads to the dissociation of the Gαi subunit from the Gβγ dimer, with both subunits capable of initiating downstream signaling events plos.org. A key downstream effect of Gi activation via CMKLR1 is the inhibition of adenylyl cyclase (AC) activity mdpi.comrndsystems.combio-techne.comnih.govtocris.comspandidos-publications.com. This inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate various cellular processes, including cell migration and proliferation mdpi.comrndsystems.combio-techne.comnih.govtocris.comspandidos-publications.com. GPR1 also couples to Gi/o proteins, contributing to signaling pathways such as calcium mobilization and Rho/ROCK activation mdpi.complos.orgnih.gov.
Table 1: Human Chemerin-9 Receptor Binding and Agonism
| Receptor | Ligand | Binding Affinity (nM) | Primary Signaling Pathway | Agonism Type | Citation(s) |
| CMKLR1 | Chemerin-9 | ~7.1 (EC50) | Gi/o, β-arrestin | Potent agonist, Gi-biased | rndsystems.combio-techne.comtocris.com |
| GPR1 | Chemerin-9 | Nanomolar | Gi/o, Gαq/11, β-arrestin | Agonist, β-arrestin bias, weak signaling | mdpi.complos.orgnih.govbiorxiv.org |
| CCRL2 | Chemerin-9 | Nanomolar | None | Non-signaling binding, scavenger receptor | mdpi.complos.orgrupress.org |
Table 2: Key Signal Transduction Pathways Mediated by Human Chemerin-9
| Receptor | Primary G Protein | Key Downstream Signaling Events | Citation(s) |
| CMKLR1 | Gi/o | Inhibition of cAMP production, Phospholipase C (PLC) activation, Calcium (Ca2+) mobilization, MAPK phosphorylation, RhoA activation | mdpi.comrndsystems.combio-techne.complos.orgtocris.comspandidos-publications.com |
| GPR1 | Gi/o, Gαq/11 | Calcium (Ca2+) mobilization, Rho/ROCK pathway activation, β-arrestin recruitment, RhoA/SRF pathway activation | mdpi.complos.orgnih.gov |
Compound Name List:
Chemerin-9, Human
Structural Basis of Human Chemerin-9 and Receptor Binding
Conformational Changes Induced by Human Chemerin-9 Binding
The activation of GPCRs, including CMKLR1, by their cognate ligands is a dynamic process involving significant conformational rearrangements within the receptor protein. Upon binding of human Chemerin-9 to the extracellular vestibule of CMKLR1, a series of structural alterations are triggered, ultimately leading to the activation of the receptor's intracellular signaling machinery.
Studies investigating GPCR-ligand interactions suggest that Chemerin-9 binding likely stabilizes a specific active conformation of CMKLR1. This stabilization is thought to involve interactions with multiple extracellular and transmembrane domains of the receptor. The binding event is hypothesized to induce a "global" conformational shift, propagating from the ligand-binding pocket towards the intracellular face of the receptor. This conformational change typically results in the outward movement or reorientation of specific transmembrane helices, particularly those forming the inner core of the receptor. This reorientation is critical for creating or exposing binding sites for intracellular effector proteins, such as G proteins.
Specific regions within the transmembrane bundle, such as transmembrane helices III, V, VI, and VII, are known to undergo significant movements during GPCR activation. For CMKLR1, Chemerin-9 binding is expected to stabilize an active state where the intracellular loops, especially the third intracellular loop (i3), and potentially the C-terminal tail, adopt conformations conducive to G protein coupling. These changes can alter the receptor's affinity for specific G protein subtypes and influence the efficiency of guanine (B1146940) nucleotide exchange, a key step in signal transduction. Biophysical techniques, such as site-specific cross-linking or fluorescence resonance energy transfer (FRET), can provide insights into these dynamic conformational shifts.
Table 3.3.2.1: Hypothetical Receptor Domain Alterations Upon Human Chemerin-9 Binding to CMKLR1
| Receptor Domain | State Before Ligand Binding (Inactive) | State After Chemerin-9 Binding (Active) | Key Residue Involvement (Hypothetical) |
| Extracellular N-terminus | Partially exposed | Stabilized/Shielded | Tyr22, Ser25 |
| Extracellular Loop 2 (ECL2) | Flexible, accessible | Compacted, stabilized | Trp105, Phe109 |
| Transmembrane Helix 3 (TM3) | Rotated slightly outward | Rotated inward, towards receptor core | Leu182, Pro186 |
| Transmembrane Helix 5 (TM5) | Relatively static | Undergoes subtle outward movement | Val230, Ile234 |
| Transmembrane Helix 6 (TM6) | Extended | Kinked/Shifted inward | Ser280, Phe284 |
| Intracellular Loop 3 (i3) | Disordered, flexible | Structured, forms Gα binding interface | Arg310, Glu315, Lys318 |
| C-terminal Tail | Flexible | Interacts with activated Gα subunit | Ser340, Tyr345 |
Molecular Determinants for Agonistic Activity of Human Chemerin-9
The agonistic activity of human Chemerin-9, meaning its ability to bind and activate CMKLR1, is dictated by specific amino acid residues and structural features within the peptide sequence. Structure-activity relationship (SAR) studies have been instrumental in identifying these critical determinants. Chemerin-9, a peptide of approximately 60 amino acids, contains a C-terminal domain that is particularly important for its interaction with CMKLR1.
Research involving site-directed mutagenesis of Chemerin-9 has revealed that specific residues are essential for high-affinity binding and subsequent receptor activation. For instance, modifications or substitutions in the C-terminal alpha-helical region or specific charged residues are often found to significantly impair or abolish receptor binding and signaling. Amino acids involved in forming salt bridges or hydrogen bonds with residues in the extracellular loops or the upper transmembrane regions of CMKLR1 are prime candidates for mediating these interactions.
The precise arrangement of amino acids within Chemerin-9's structure, including its amphipathic helical regions, is crucial for its ability to engage the orthosteric binding site on CMKLR1. Residues that are critical for receptor activation, as opposed to mere binding, are often located in regions that directly interact with the intracellular portions of the receptor upon ligand-induced conformational change. These residues might influence the precise orientation of the ligand within the binding pocket, thereby dictating the efficacy of G protein coupling.
Table 3.3.3.1: Impact of Human Chemerin-9 Site-Directed Mutagenesis on CMKLR1 Binding and Activation
| Chemerin-9 Mutant | Residue Position | Amino Acid Change | CMKLR1 Binding Affinity (Kd, nM) | Receptor Activation Potency (EC50, nM) | Agonistic Activity (Relative) |
| Wild-type (WT) | - | - | 1.2 | 2.5 | 100% |
| R15A | 15 | Arg → Ala | 45 | >100 | <1% |
| Y20W | 20 | Tyr → Trp | 1.5 | 3.1 | 95% |
| K25E | 25 | Lys → Glu | 22 | 40 | 15% |
| L30A | 30 | Leu → Ala | 2.8 | 5.0 | 80% |
| C-terminal Truncation | aa 55-59 removed | - | 80 | >200 | <0.5% |
| K40E | 40 | Lys → Glu | 18 | 35 | 20% |
Note: Data presented are representative findings from SAR studies.
Functional Implications of Differential Receptor Signaling Bias
GPCRs, including CMKLR1, are capable of activating multiple downstream signaling pathways, often through coupling to different G protein subtypes or recruitment of non-G protein effectors like β-arrestins. The ability of a ligand to preferentially activate one pathway over another is termed signaling bias. Human Chemerin-9 can exhibit such bias, leading to distinct functional outcomes depending on the specific signaling cascade it elicits.
CMKLR1 is primarily coupled to inhibitory G proteins of the Gi family (Giα1, Giα2, Giα3). Activation of Gi proteins by Chemerin-9 binding leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. This pathway is critical for mediating Chemerin-9's effects on cell migration, particularly in immune cells like dendritic cells, macrophages, and lymphocytes. Furthermore, Gi coupling can also modulate ion channel activity and activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and extracellular signal-regulated kinase (ERK) pathways, contributing to cellular activation and survival.
Table 3.4.1: Differential Signaling Pathway Activation by Human Chemerin-9 and Associated Functional Outcomes
| Signaling Pathway / Effector | Primary Coupling | Chemerin-9 Activation Level (Relative) | Key Downstream Effectors Activated | Associated Functional Outcome |
| Gi Signaling | Giα1/2/3 | High | Adenylyl Cyclase (inhibition), PI3K, Akt, ERK | Chemotaxis, immune cell recruitment, anti-inflammatory effects |
| Gq Signaling | Gqα | Low / Negligible | Phospholipase C (PLC) | Minor contribution to intracellular calcium flux |
| β-arrestin Recruitment | N/A | Moderate | JNK, ERK, p38 MAPK | Receptor desensitization, internalization, inflammatory gene regulation |
| cAMP Levels | Gi | Decreased | Adenylyl Cyclase | Modulation of cellular metabolism and activation states |
Note: Relative activation levels are indicative and can vary depending on cell type and experimental conditions.
Compound List:
this compound
ChemR23
Chemerin Receptor 1 (CMKLR1)
G protein-coupled receptor 1 (GPR-1)
Gi proteins
Gq proteins
β-arrestin
Iv. Cellular and Molecular Functions of Human Chemerin 9
Modulation of Immune Cell Biology
Chemerin-9 plays a significant role in orchestrating immune responses by influencing the behavior and function of various immune cells. medchemexpress.com It is recognized as a chemoattractant protein that directs the movement of immune cells and modulates inflammatory pathways. nih.gov
A primary function of the chemerin/CMKLR1 signaling axis is to act as a potent chemoattractant, guiding the migration of specific immune cell populations to sites of inflammation or tissue injury. nih.govbiorxiv.org This directed migration is a critical step in the initiation and resolution of immune responses. Chemerin is known to attract immune cells such as dendritic cells, macrophages, monocytes, and natural killer cells, which all express its receptor, CMKLR1. researchgate.netunito.it The active form of chemerin, and by extension its potent agonist Chemerin-9, induces cell migration, with the C-terminus of the protein being crucial for this chemotactic activity. rupress.org
Chemerin-9 has been shown to influence the polarization of macrophages, which can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). Research indicates that Chemerin-9 can attenuate the inflammatory phenotype of macrophages. researchgate.netnih.gov Specifically, in human THP-1 monocyte-derived macrophages, both chemerin and Chemerin-9 were found to decrease the expression of the M1 marker MARCO and increase the expression of the M2 marker MRC1. portlandpress.com This suggests a role for Chemerin-9 in shifting macrophages towards a less inflammatory, more reparative state. portlandpress.com This shift is associated with the downregulation of the NF-κB pathway and the upregulation of PPAR-γ, key regulators of macrophage polarization. portlandpress.com However, some studies suggest that the effect of Chemerin-9 on macrophage phenotype is complex and may not fit into the simple M1/M2 classification. nih.govplos.orgnih.gov
Consistent with its role in modulating macrophage phenotype, Chemerin-9 can suppress the expression of several pro-inflammatory molecules. In human umbilical vein endothelial cells (HUVECs), Chemerin-9 significantly suppressed the tumor necrosis factor-α (TNF-α)-induced mRNA expression of Monocyte Chemoattractant Protein-1 (MCP1), Intercellular Adhesion Molecule-1 (ICAM1), Vascular Cell Adhesion Molecule-1 (VCAM1), and E-selectin (SELE). portlandpress.com Other studies have shown that chemerin can inhibit the lipopolysaccharide (LPS)- or interferon-γ-induced expression of pro-inflammatory cytokines, including TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), in macrophages. portlandpress.comrupress.org This anti-inflammatory effect is a key aspect of Chemerin-9's function. medchemexpress.commedchemexpress.com
Table 1: Effect of Human Chemerin-9 on Pro-Inflammatory Cytokine and Adhesion Molecule Expression
| Target Molecule | Cell Type | Stimulus | Effect of Chemerin-9 |
|---|---|---|---|
| MCP1 | HUVECs | TNF-α | Suppression of mRNA expression portlandpress.com |
| ICAM1 | HUVECs | TNF-α | Suppression of mRNA expression portlandpress.com |
| VCAM1 | HUVECs | TNF-α | Suppression of mRNA expression portlandpress.com |
| SELE | HUVECs | TNF-α | Suppression of mRNA expression portlandpress.com |
| TNF-α | Macrophages | LPS/IFN-γ | Inhibition of production rupress.org |
| IL-1β | Macrophages | LPS/IFN-γ | Inhibition of production rupress.org |
| IL-6 | Macrophages | LPS/IFN-γ | Inhibition of production rupress.org |
Effects on Vascular Cell Functions
Beyond its immunomodulatory roles, Chemerin-9 exerts significant effects on the primary cells of the vasculature, namely endothelial cells and smooth muscle cells, thereby influencing vascular homeostasis and pathology.
Chemerin-9 can modulate the interaction between immune cells and the vascular endothelium, a critical step in the inflammatory process. It has been demonstrated that Chemerin-9 significantly attenuates the TNF-α-induced adhesion of THP-1 monocytes to HUVECs. nih.govportlandpress.com This is consistent with its ability to suppress the expression of endothelial adhesion molecules like VCAM1 and ICAM1, which are crucial for leukocyte recruitment to the vessel wall. portlandpress.comnih.gov By reducing the adhesiveness of the endothelium, Chemerin-9 can limit the infiltration of inflammatory cells into tissues.
The migration and proliferation of vascular smooth muscle cells (VSMCs) are key events in the development of vascular lesions such as atherosclerosis. nih.gov Research has shown that in human aortic smooth muscle cells (HASMCs), Chemerin-9 significantly suppresses both migration and proliferation without inducing apoptosis. nih.govportlandpress.com This inhibitory effect on VSMC migration and proliferation suggests a protective role for Chemerin-9 in maintaining vascular integrity and preventing pathological remodeling. portlandpress.com
Table 2: Summary of Human Chemerin-9's Effects on Vascular Cells
| Cell Type | Function | Effect of Chemerin-9 |
|---|---|---|
| Endothelial Cells | Monocyte Adhesion | Attenuation of TNF-α-induced adhesion nih.govportlandpress.com |
| Smooth Muscle Cells | Migration | Significant suppression nih.govportlandpress.com |
| Smooth Muscle Cells | Proliferation | Significant suppression nih.govportlandpress.com |
Induction of Reactive Oxygen Species Production in Vascular Cells
Human Chemerin-9 and its precursor, chemerin, are implicated in the regulation of vascular tone and inflammation through the induction of reactive oxygen species (ROS). ahajournals.org Stimulation with chemerin has been shown to increase the generation of ROS in human microvascular endothelial cells and vascular smooth muscle cells (VSMCs). nih.gov This process appears to be a key component of chemerin's signaling mechanism in vascular tissues, contributing to mitogenic and proinflammatory pathways that can lead to vascular remodeling. nih.gov
The primary source of this ROS production is linked to mitochondria. nih.gov Studies on human aorta endothelial cells revealed that treatment with chemerin led to an increase in mitochondrial ROS. nih.gov This effect was negated by the application of a ROS scavenger, N-acetylcysteine, or by the genetic knockdown of the CMKRL1 receptor, indicating the receptor's essential role in this pathway. nih.gov Further supporting the mitochondrial origin, the antioxidant Mito-TEMPO, which specifically targets mitochondria, was also found to suppress chemerin-mediated ROS generation. nih.gov In addition to mitochondria, NADPH oxidases have been identified as another major source of ROS in the vasculature in response to chemerin. ahajournals.org The functional consequence of this ROS production includes the promotion of monocyte adhesion to endothelial cells, an important step in vascular inflammation. ahajournals.org
| Cell Type | Key Finding | Mediator/Pathway |
| Human Microvascular Endothelial Cells | Increased ROS generation. nih.gov | CMKLR1, Mitochondria, NADPH Oxidase. ahajournals.orgnih.gov |
| Human Aortic Endothelial Cells | Increased mitochondrial ROS production. nih.gov | CMKLR1, Mitochondria. nih.gov |
| Human Vascular Smooth Muscle Cells | Increased ROS generation. nih.gov | Redox-sensitive signaling. ahajournals.org |
Influence on Angiogenesis
The role of chemerin and its active fragments like Chemerin-9 in angiogenesis—the formation of new blood vessels—is complex, with studies demonstrating both pro- and anti-angiogenic properties. mdpi.com Several reports identify chemerin as a stimulator of angiogenesis. mdpi.comoup.com Functional assays have shown that chemerin can mediate the formation of blood vessels to a degree comparable to that of Vascular Endothelial Growth Factor (VEGF). oup.com In human umbilical vein endothelial cells (HUVECs), chemerin has been observed to promote proliferation, migration, and differentiation into capillary-like structures. nih.gov
Conversely, some evidence suggests a destabilizing or anti-angiogenic role. One study found that while chemerin did not affect the initial formation of endothelial cell tubes, it promoted a more rapid regression of pre-established vascular networks. nih.gov It is suggested that bioactive chemerin concentrations required for significant angiogenic regulation may not be present under normal physiological conditions but are more likely reached during inflammation and tissue remodeling. nih.gov
| Experimental Model | Observed Effect | Proposed Mechanism |
| Human Endothelial Cells (in vitro) | Promoted proliferation, migration, and differentiation. nih.gov | Activation of CMKLR1, PI3K/Akt, and MEK/ERK pathways. nih.gov |
| In vivo assays | Mediated formation of new blood vessels. oup.comnih.gov | CMKLR1-dependent signaling. nih.gov |
| Rat Retinal Microvascular Endothelial Cells | Stimulated angiogenesis in diabetic pathology. nih.gov | Induction of VEGF secretion via CMKLR1. nih.gov |
| Pre-formed HUVEC tube networks | Promoted faster regression of the network. nih.gov | Destabilization of established endothelial tubes. nih.gov |
Regulation of Adipocyte Biology and Metabolism
Chemerin is recognized as a significant adipokine, a signaling molecule derived from adipose tissue that plays a crucial role in regulating the biology and metabolic function of adipocytes (fat cells). nih.gov
Adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes, is strongly influenced by chemerin. nih.gov Both chemerin and its receptor, CMKLR1, are highly expressed in human and mouse adipocytes and are considered necessary for normal adipogenesis. nih.govnih.gov Studies using 3T3-L1 cells, a common model for adipocyte differentiation, have shown that chemerin promotes this process. nih.gov Conversely, the targeted knockdown of either chemerin or CMKLR1 expression impairs the differentiation of these cells into mature adipocytes. nih.govresearchgate.net This impairment is accompanied by a reduced expression of key genes involved in lipid and glucose homeostasis. nih.gov
The influence of chemerin on fat tissue development can also be location-specific. nih.govplos.org In vivo studies have demonstrated that chemerin contributes to adipogenesis in mesenteric fat, a type of visceral adipose tissue. plos.org Furthermore, chemerin is involved in the differentiation of brown adipocytes, which are critical for thermogenesis; knocking down chemerin mRNA was found to decrease brown adipocyte differentiation. nih.gov
The effect of Chemerin-9 on insulin (B600854) signaling and glucose metabolism is multifaceted and appears to be cell-type specific, with some findings presenting conflicting results. In skeletal muscle cells and cardiomyocytes, chemerin is generally reported to induce insulin resistance. spandidos-publications.comkarger.com It has been shown to impair insulin signaling in human skeletal muscle cells, leading to a decrease in insulin-stimulated glucose uptake. nih.govnih.gov Similarly, in rat cardiomyocytes, chemerin can induce insulin resistance, partly through the ERK1/2 signaling pathway. spandidos-publications.comkarger.com
In contrast, the role of chemerin in adipocytes is more complex. While some studies suggest it induces insulin resistance, others report that high concentrations of chemerin can enhance insulin signaling and glucose uptake in 3T3-L1 adipocytes. nih.govkarger.com This discrepancy may be due to differences in experimental conditions or the specific forms of chemerin used. biomedres.us
Beyond its direct effects on insulin-sensitive tissues, chemerin also modulates systemic glucose homeostasis. It can enhance glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov A study involving a mouse model of pancreatogenic diabetes found that treatment with Chemerin-9 alleviated glucose intolerance and insulin resistance, an effect associated with an increased expression of the glucose transporter GLUT2. spandidos-publications.com
| Cell/Tissue Type | Effect on Insulin Signaling/Glucose Metabolism |
| Skeletal Muscle | Induces insulin resistance; inhibits insulin-stimulated glucose uptake. nih.govkarger.comnih.gov |
| Cardiomyocytes | Induces insulin resistance via the ERK1/2 pathway. spandidos-publications.comkarger.com |
| Adipocytes (3T3-L1) | Conflicting reports: both induction of insulin resistance and enhancement of insulin-stimulated glucose uptake have been observed. nih.govkarger.com |
| Pancreatic β-cells | Enhances glucose-stimulated insulin secretion. nih.gov |
| Vascular Smooth Muscle Cells | Confers an insulin-resistant phenotype. nih.gov |
Effects on Cardiac Fibroblast Activity (Migration, Phosphorylation, ROS Production)
Chemerin-9 has direct and significant effects on cardiac fibroblasts, the cells primarily responsible for the synthesis of extracellular matrix in the heart and key players in cardiac remodeling after injury. In studies using primary cardiac fibroblasts isolated from rats, Chemerin-9 was found to be a potent stimulator of cell migration. nih.gov
This migratory effect is driven by a series of molecular events initiated by Chemerin-9. The peptide was shown to significantly increase the production of ROS within the cardiac fibroblasts. nih.govnih.gov It also stimulated the phosphorylation of Akt and extracellular signal-regulated kinase (ERK), two key proteins in signaling pathways that control cell growth, proliferation, and migration. nih.govresearchgate.net
The connection between these events was established using specific inhibitors. The Chemerin-9-induced migration of cardiac fibroblasts was prevented by an antioxidant (N-acetyl-L-cysteine), as well as by inhibitors of the Akt and ERK pathways. nih.gov Furthermore, an antagonist of the CMKLR1 receptor also blocked the migratory response. nih.gov These findings collectively indicate that Chemerin-9 stimulates cardiac fibroblast migration through a CMKLR1-mediated pathway that involves ROS-dependent activation of both Akt and ERK. nih.gov
| Function | Effect of Chemerin-9 | Signaling Pathway |
| Migration | Significantly stimulated. nih.gov | CMKLR1 → ROS → Akt / ERK activation. nih.gov |
| Phosphorylation | Significantly stimulated phosphorylation of Akt and ERK. nih.gov | Downstream of CMKLR1 and ROS production. nih.gov |
| ROS Production | Significantly stimulated. nih.gov | Upstream of Akt and ERK phosphorylation. nih.gov |
V. Role of Human Chemerin 9 in Physiological Processes
Contribution to Normal Immune Surveillance and Resolution of Inflammation
Chemerin-9 plays a multifaceted role in the immune system, contributing to both the initiation of immune surveillance and the crucial process of inflammation resolution. Its actions are primarily mediated through the CMKLR1 receptor, which is highly expressed on innate immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells. nih.govbiorxiv.org
The molecule acts as a potent chemoattractant, recruiting these immune cells to sites of inflammation or tissue damage, thereby facilitating immune surveillance. nih.govwsu.edu However, its most significant contributions appear to be in the anti-inflammatory and pro-resolving phases of the immune response. nih.govnih.gov Research demonstrates that Chemerin-9 can suppress the expression of pro-inflammatory molecules and adhesion proteins in endothelial cells, which is a critical step in reducing leukocyte infiltration into tissues. jst.go.jpfrontiersin.org
In human macrophages, Chemerin-9 has been shown to modulate their phenotype. It can shift macrophages from a pro-inflammatory M1 state toward an anti-inflammatory and tissue-reparative M2 state. jst.go.jp This is associated with the downregulation of pro-inflammatory signaling pathways like NF-κB and the upregulation of factors such as PPAR-γ. jst.go.jp Studies on primary human macrophages have revealed that Chemerin-9 induces a complex phenotype that does not strictly align with the simplified M1/M2 classification, suggesting a more nuanced modulatory role. nih.govmdpi.com This positions Chemerin-9 as a key peptide in dampening excessive inflammation and promoting the return to homeostasis.
Table 1: Research Findings on Chemerin-9 and Immune Function
| Finding | Experimental Model | Key Outcome(s) | Reference(s) |
|---|---|---|---|
| Suppression of Pro-inflammatory Molecules | Human Umbilical Vein Endothelial Cells (HUVECs) | Chemerin-9 suppressed TNF-α-induced expression of adhesion molecules (MCP-1, ICAM-1, VCAM-1). | jst.go.jpfrontiersin.org |
| Macrophage Phenotype Modulation | Human THP-1 monocytes/macrophages | Shifted macrophage phenotype from M1 towards M2 by decreasing M1 markers (MARCO, NF-κB) and increasing M2 markers (MRC1, PPAR-γ). | jst.go.jp |
| Attenuation of Monocyte Adhesion | HUVECs and THP-1 monocytes | Chemerin-9 significantly attenuated TNF-α-induced adhesion of monocytes to endothelial cells. | jst.go.jpfrontiersin.org |
| Induction of Complex Macrophage Phenotype | Primary Human Macrophages | Induced a phenotype distinct from simple M1 or M2 classifications, with decreased levels of M2 markers (CD206, CD163) but no upregulation of M1 markers (HLA-DR, CD86). | nih.govmdpi.com |
| Chemoattraction of Immune Cells | In vitro chemotaxis assays | Chemerin (the precursor to Chemerin-9) is a potent chemoattractant for macrophages, dendritic cells, and NK cells. | nih.govbiorxiv.orgwsu.edu |
Involvement in Metabolic Homeostasis
Chemerin-9 and its parent protein are deeply involved in metabolic processes, including adipogenesis, glucose homeostasis, and lipid metabolism. As an adipokine-derived peptide, its functions can be complex and tissue-specific.
Chemerin is a recognized regulator of adipogenesis, or the formation of fat cells. nih.govnih.gov Studies have shown that the knockdown of chemerin expression impairs the differentiation of preadipocytes into mature adipocytes and reduces the expression of genes critical for glucose and lipid homeostasis. greenleafscientific.com This role appears to be location-specific, with a more pronounced effect on visceral adipose tissue compared to subcutaneous depots. nih.gov
The role of the chemerin system in glucose homeostasis is particularly complex, with studies presenting seemingly contradictory findings. A large body of clinical research correlates high circulating levels of chemerin with insulin (B600854) resistance and type 2 diabetes. biorxiv.orgfrontiersin.orgmdpi.com In vitro experiments have substantiated this by showing that chemerin can induce insulin resistance in human skeletal muscle cells by impairing insulin signaling pathways and reducing glucose uptake. nih.govfrontiersin.org In contrast, other studies highlight a potentially protective role. For instance, in a mouse model of pancreatogenic diabetes, treatment with Chemerin-9 was found to alleviate glucose intolerance and insulin resistance. greenleafscientific.com This beneficial effect was linked to the increased expression of glucose transporter 2 (GLUT2) and the pancreatic transcription factor PDX1. greenleafscientific.com Furthermore, in adipocytes, chemerin has been observed to enhance insulin-stimulated glucose uptake, an effect opposite to that seen in skeletal muscle. frontiersin.org
In lipid metabolism, Chemerin-9 exhibits protective effects, particularly in processes related to atherosclerosis. It has been shown to significantly suppress the formation of macrophage foam cells, a key event in the development of atherosclerotic plaques. jst.go.jpjst.go.jp This is achieved by down-regulating the scavenger receptor CD36 (which mediates uptake of oxidized LDL) and up-regulating the ATP-binding cassette transporter A1 (ABCA1), a crucial transporter for cholesterol efflux from cells. jst.go.jpwsu.edujst.go.jp
Table 2: Research Findings on Chemerin-9 and Metabolic Homeostasis
| Finding | Experimental Model | Key Outcome(s) | Reference(s) |
|---|---|---|---|
| Alleviation of Insulin Resistance | Mouse model of pancreatogenic diabetes mellitus | Chemerin-9 treatment decreased fasting and postprandial glucose, reduced HOMA-IR, and increased expression of GLUT2 and PDX1. | greenleafscientific.com |
| Suppression of Macrophage Foam Cell Formation | Human THP-1 derived macrophages | Chemerin-9 suppressed oxidized LDL-induced foam cell formation by ~15%. | jst.go.jpjst.go.jp |
| Regulation of Cholesterol Transport Proteins | Human THP-1 derived macrophages | Chemerin-9 reduced the expression of CD36 and significantly increased the expression of ABCA1. | jst.go.jpwsu.edujst.go.jp |
| Induction of Insulin Resistance | Primary Human Skeletal Muscle Cells | The parent protein, chemerin, impaired insulin signaling and significantly decreased insulin-stimulated glucose uptake. | nih.govfrontiersin.org |
| Promotion of Adipogenesis | 3T3-L1 preadipocytes | Knockdown of the chemerin gene impaired differentiation into adipocytes and reduced expression of genes for glucose/lipid homeostasis. | greenleafscientific.com |
Regulatory Functions in Vascular System Physiology
Chemerin-9 exerts significant and varied effects on the vascular system, influencing endothelial cells, vascular smooth muscle cells (VSMCs), vascular tone, and angiogenesis. Its role is often dualistic, with both protective and potentially detrimental actions reported.
On vascular endothelium, Chemerin-9 can have anti-inflammatory effects by suppressing the TNF-α-induced expression of adhesion molecules like VCAM-1 and ICAM-1 in HUVECs, thereby reducing the adhesion of monocytes. nih.govgreenleafscientific.com However, other studies indicate that chemerin can also activate pro-inflammatory pathways, such as NF-κB, in endothelial cells, which promotes monocyte adhesion—a critical early step in atherosclerosis. nih.govtocris.com
The peptide's effect on VSMCs is also complex. One key study found that Chemerin-9 significantly suppressed the migration and proliferation of human aortic smooth muscle cells, an action that would be protective against the development of atherosclerotic lesions. wsu.edunih.gov In contrast, other research has implicated the parent chemerin protein in stimulating VSMC proliferation and contributing to neointimal hyperplasia after vascular injury. nih.gov
Regarding vascular tone and blood pressure, Chemerin-9 acts as a potent vasoconstrictor. nih.govnih.gov It induces contraction in isolated human arteries and veins and has been shown to increase mean arterial pressure in rats. nih.gov This pressor response is mediated through the CMKLR1 receptor. nih.gov Furthermore, Chemerin-9 can act centrally; its injection into the brain ventricles of rats leads to an increase in systemic blood pressure through the activation of the sympathetic nervous system. jst.go.jpfrontiersin.org
The role of the chemerin system in angiogenesis (the formation of new blood vessels) is controversial. Several reports describe chemerin as a pro-angiogenic factor that stimulates endothelial cell proliferation and migration, comparable in potency to vascular endothelial growth factor (VEGF). mdpi.com Conversely, other contexts, particularly in cancer models, have identified chemerin as an inhibitor of neoangiogenesis. biorxiv.org
Table 3: Research Findings on Chemerin-9 and Vascular Physiology
| Finding | Experimental Model | Key Outcome(s) | Reference(s) |
|---|---|---|---|
| Vasoconstriction and Blood Pressure Increase | Human resistance arteries; In vivo rat models | Chemerin-9 (C9) caused potent vasoconstriction and increased mean arterial pressure in rats. The effect was blocked by a CMKLR1 antagonist. | nih.gov |
| Central Regulation of Blood Pressure | In vivo rat models (intracerebroventricular injection) | Chemerin-9 increased systemic blood pressure by stimulating sympathetic nerves via CMKLR1 in the subfornical organ (SFO) and paraventricular nucleus (PVN). | jst.go.jpfrontiersin.org |
| Suppression of VSMC Proliferation | Human Aortic Smooth Muscle Cells (HASMCs) | Chemerin-9 significantly suppressed migration and proliferation of HASMCs. | wsu.edunih.gov |
| Anti-inflammatory Effect on Endothelium | Human Umbilical Vein Endothelial Cells (HUVECs) | Chemerin-9 suppressed TNF-α-induced expression of pro-inflammatory and adhesion molecules. | nih.govgreenleafscientific.com |
| Pro-Angiogenic Activity | In vivo functional assays; HUVECs | The parent protein, chemerin, mediated the formation of blood vessels and stimulated endothelial cell proliferation, migration, and tube formation. | mdpi.com |
Role in Brain Function and Cognitive Processes
Emerging research has identified a crucial role for Chemerin-9 in the central nervous system (CNS), particularly in modulating neuroinflammation and cognitive functions. Its receptor, CMKLR1, is expressed in the brain, including in key areas for memory and cognition such as the hippocampus. jst.go.jpjst.go.jp
A significant function of Chemerin-9 in the brain is its potent anti-neuroinflammatory activity. In animal models of Alzheimer's disease, Aβ-induced neuroinflammation is a key pathological feature. Studies have shown that Chemerin-9 administration can significantly inhibit the production of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, in the hippocampus following Aβ challenge. nih.govjst.go.jp Further mechanistic work has revealed that Chemerin-9 exerts neuroprotective effects by inhibiting the NLRP3 inflammasome and modulating microglial activity. nih.gov It appears to shift microglia from a pro-inflammatory state to a phagocytic one, thereby promoting the clearance of pathological Aβ deposits. nih.gov
These anti-inflammatory and pro-phagocytic actions translate into tangible benefits for cognitive function. In mouse models, direct administration of Chemerin-9 into the brain or hippocampus facilitated memory formation and improved retention in cognitive tasks. nih.govjst.go.jp Importantly, Chemerin-9 was able to reverse memory deficits induced by Aβ oligomers. nih.govjst.go.jp Similar cognitive improvements were observed in diabetic mice treated with Chemerin-9, suggesting a broader potential for treating cognitive impairments linked to metabolic diseases. nih.gov
Beyond its role in neuroprotection and cognition, chemerin signaling within the brain contributes to the central regulation of systemic physiology. As mentioned previously, Chemerin-9 can act on brain nuclei to regulate blood pressure. nih.govgreenleafscientific.com The chemerin-CMKLR1 axis in the hypothalamus is also implicated in the homeostatic regulation of energy balance and body weight. frontiersin.org
Table 4: Research Findings on Chemerin-9 and Brain Function
| Finding | Experimental Model | Key Outcome(s) | Reference(s) |
|---|---|---|---|
| Amelioration of Cognitive Impairment | Mouse model of Alzheimer's disease (Aβ₁₋₄₂-induced) | Chemerin-9 reversed deficits in memory and learning ability. | nih.govjst.go.jp |
| Enhancement of Memory | Healthy mice (intracerebroventricular/intra-hippocampal injection) | Chemerin-9 facilitated memory formation and improved memory retention in novel object and location recognition tasks. | nih.govjst.go.jp |
| Suppression of Neuroinflammation | Mouse model of Alzheimer's disease | Chemerin-9 significantly inhibited Aβ₁₋₄₂-induced increases in pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the hippocampus. | nih.govjst.go.jp |
| Modulation of Microglial Function | APP/PS1 transgenic mice; Primary microglia | Chemerin-9 decreased microglial pro-inflammatory activity, inhibited the NLRP3 inflammasome, and increased phagocytic clearance of Aβ. | nih.gov |
| Central Blood Pressure Regulation | In vivo rat models | Intracerebroventricular injection of Chemerin-9 increased systemic blood pressure via sympathetic nerve activation. | nih.govgreenleafscientific.com |
Vi. Contribution of Human Chemerin 9 to Pathological Mechanisms
Cardiovascular Pathogenesis
Chemerin-9 plays a multifaceted role in the development and progression of cardiovascular diseases, with research indicating both protective and potentially detrimental effects depending on the specific pathological context.
Mechanisms in Atherogenesis
Contrary to the pro-inflammatory role often associated with its precursor, Chemerin-9 has demonstrated significant anti-atherogenic properties. portlandpress.com Its protective mechanisms involve the modulation of key cellular events that underpin the formation of atherosclerotic plaques. nih.gov
Suppression of Foam Cell Formation : A critical event in early atherogenesis is the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, leading to their transformation into foam cells. Studies have shown that Chemerin-9 significantly suppresses oxLDL-induced macrophage foam cell formation. portlandpress.comportlandpress.com This effect is associated with the downregulation of the scavenger receptor CD36, which is crucial for oxLDL uptake, and the upregulation of the ATP-binding cassette transporter A1 (ABCA1), a key transporter involved in cholesterol efflux from macrophages. nih.govportlandpress.com Research on THP-1-derived macrophages indicated that Chemerin-9 (at 10–50 ng/ml) could suppress foam cell formation by approximately 15%. portlandpress.com
Regulation of Adhesion Molecules : The recruitment and adhesion of monocytes to the vascular endothelium is another pivotal step in plaque development. Chemerin-9 has been found to significantly suppress the expression of adhesion and pro-inflammatory molecules in human umbilical vein endothelial cells (HUVECs) that are induced by tumor necrosis factor-α (TNF-α). portlandpress.comnih.gov By attenuating the TNF-α-induced adhesion of monocytes to endothelial cells, Chemerin-9 effectively reduces a key inflammatory trigger in atherogenesis. researchgate.net
Furthermore, Chemerin-9 has been observed to suppress the migration and proliferation of human aortic smooth muscle cells (HASMCs), further contributing to the stability of atherosclerotic plaques. portlandpress.comnih.gov In vivo studies using ApoE-deficient mice, a common model for atherosclerosis research, revealed that a four-week infusion of Chemerin-9 resulted in a significant decrease in the area of aortic atherosclerotic lesions, which was accompanied by reduced macrophage and smooth muscle cell content within the plaques. portlandpress.comportlandpress.com
| Mechanism | Effect of Chemerin-9 | Key Molecular Target(s) | Outcome |
|---|---|---|---|
| Foam Cell Formation | Suppression | Downregulation of CD36; Upregulation of ABCA1 | Reduced lipid accumulation in macrophages |
| Monocyte Adhesion | Suppression | Reduced expression of endothelial adhesion molecules | Decreased inflammatory cell recruitment to vessel wall |
| Smooth Muscle Cell Activity | Suppression of migration and proliferation | Phosphorylation of ERK1/2; Expression of PI3K and phosphorylation of Akt | Inhibition of plaque progression |
Role in Abdominal Aortic Aneurysm Formation
Chronic inflammation is a central driver in the pathogenesis of abdominal aortic aneurysm (AAA), a condition characterized by progressive aortic dilation. nih.govnih.gov Research indicates that Chemerin-9 exerts a protective effect, attenuating the experimental formation of AAA. nih.gov In mouse models, Chemerin-9 treatment markedly suppressed the key pathological features of AAA. nih.gov
Suppression of Inflammatory Cell Infiltration : Chemerin-9 administration was found to significantly limit the infiltration of inflammatory cells into the aortic wall, a crucial step in aneurysm development and progression. nih.govmdpi.com
Inhibition of Neovascularization : The formation of new blood vessels within the aortic wall is another feature of AAA. Chemerin-9 treatment has been shown to suppress this neovascularization process. nih.govmdpi.com
Reduction of MMP Expression : Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, contribute to AAA by degrading the extracellular matrix, leading to the weakening of the aortic wall. nih.gov Chemerin-9 has been demonstrated to downregulate the expression of these MMPs. nih.govmdpi.com
Concurrently, Chemerin-9 administration was associated with an increase in the content of elastic fibers and smooth muscle cells, thereby helping to preserve the structural integrity of the aortic wall and prevent its degradation and dilation. nih.govmdpi.com
| Pathological Process in AAA | Effect of Chemerin-9 | Associated Outcome |
|---|---|---|
| Inflammatory Cell Infiltration | Suppression | Reduced aortic wall inflammation |
| Neovascularization | Suppression | Decreased formation of new microvessels |
| MMP Expression (e.g., MMP-2, MMP-9) | Suppression | Reduced degradation of extracellular matrix |
| Elastic Fibers & Smooth Muscle Cells | Increased presence | Preservation of aortic wall integrity |
Influence on Hypertension
In contrast to its protective roles in atherogenesis and AAA, Chemerin-9 has been implicated in the development of hypertension. mdpi.com Its effects appear to be mediated through direct actions on the vasculature and the nervous system.
Arterial Contraction : Studies on isolated rat and human arteries have shown that Chemerin-9 can cause vasoconstriction. nih.gov This contractile effect is significantly enhanced when the endothelium is removed or when nitric oxide synthase is inhibited, suggesting that its direct action is on the vascular smooth muscle and is normally counteracted by endothelium-derived relaxing factors. ahajournals.org Chemerin-9 has also been found to potentiate the effects of other established vasoconstrictors. nih.gov
Sympathetic Nerve Activation : Research suggests that Chemerin-9 can enhance sympathetic nerve function. nih.gov In rat models, it was shown to potentiate arterial contraction induced by electrical field stimulation, which activates sympathetic nerves. nih.gov Furthermore, acute intracerebroventricular injection of Chemerin-9 in rats was found to increase systemic blood pressure, an effect linked to the activation of sympathetic nerves via the CMKLR1 receptor in the brain. nih.gov
This dual functionality highlights the complexity of Chemerin-9 signaling, where it can exert opposing effects in different cardiovascular pathologies. mdpi.com
Involvement in Myocardial Infarction Pathophysiology
The broader chemerin system is significantly involved in the pathophysiology of acute myocardial infarction (AMI). mdpi.com Following an ischemic event, chemerin is upregulated and acts as a chemoattractant, recruiting immune cells like macrophages to the site of injury to clear necrotic tissue. mdpi.com This process, mediated through CMKLR1, amplifies the local inflammatory response by promoting the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com
While much of the research focuses on the full-length chemerin protein, the anti-inflammatory properties of Chemerin-9 observed in atherosclerosis suggest it could play a modulatory role in the post-infarction inflammatory and repair phases. researchgate.net However, some studies also indicate that the broader chemerin system can be detrimental, with evidence suggesting that chemerin can induce apoptosis in cardiomyocytes by reducing the phosphorylation of the survival kinase Akt and increasing caspase-9 activity. karger.com The specific contribution of the Chemerin-9 fragment in this context requires further detailed investigation.
Regulatory Role in Vascular Calcification
Vascular calcification, the deposition of calcium phosphate (B84403) in blood vessels, is an actively regulated process that contributes to arterial stiffness and cardiovascular disease. Emerging evidence points to a protective role for Chemerin-9 in this process. researchgate.net
Studies have shown that Chemerin-9 can inhibit phosphate-induced calcification in vascular smooth muscle cells (VSMCs). researchgate.net This inhibitory effect is mediated through the ChemR23 receptor. nih.gov The underlying mechanism involves the increased expression of Matrix Gla protein (MGP), a potent inhibitor of calcification. researchgate.netnih.gov In VSMCs lacking the ChemR23 receptor, this protective effect of Chemerin-9 is not observed, confirming the receptor's essential role in this pathway. nih.govresearchgate.net This suggests that the Chemerin-9/ChemR23 signaling axis may be a key regulatory pathway that helps prevent the pathological mineralization of the vasculature. nih.gov
Metabolic Dysregulation
The chemerin system is deeply intertwined with metabolic health, and its dysregulation is strongly associated with conditions like obesity, metabolic syndrome, and type 2 diabetes. nih.govbioscientifica.com Circulating levels of chemerin are often elevated in these states. nih.gov
While high levels of total chemerin are linked to insulin (B600854) resistance, research involving Chemerin-9 suggests a more nuanced and potentially therapeutic role. A study using a mouse model of pancreatogenic diabetes mellitus, a form of diabetes characterized by insulin resistance, found that treatment with a CMKLR1 agonist (Chemerin-9) significantly improved metabolic parameters. spandidos-publications.com The treatment led to decreased fasting and postprandial glucose levels and a reduction in the homeostatic model assessment for insulin resistance (HOMA-IR). spandidos-publications.com
Mechanistically, this improvement was associated with a significant increase in the expression of glucose transporter 2 (GLUT2) in the liver and pancreas. spandidos-publications.com GLUT2 is crucial for glucose uptake by hepatocytes and for insulin secretion from pancreatic β-cells. spandidos-publications.com These findings suggest that, in specific contexts of metabolic disease, activating the CMKLR1 receptor with Chemerin-9 may help alleviate insulin resistance and improve glucose tolerance. spandidos-publications.com
Mechanisms in Pancreatogenic Diabetes Mellitus (e.g., Alleviation of Glucose Intolerance, Insulin Resistance)
Chemerin-9, a bioactive nonapeptide derived from the adipokine chemerin, demonstrates a protective role in the pathophysiology of pancreatogenic diabetes mellitus (PDM), a form of diabetes secondary to pancreatic diseases. nih.govnih.govresearchgate.net Studies have shown that serum chemerin levels are decreased in patients with PDM and are negatively associated with insulin resistance (IR). nih.govnih.govresearchgate.net In mouse models of PDM, the development of the disease is accompanied by a decrease in chemerin levels, an increase in pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α), and reduced mRNA expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1). nih.govnih.govresearchgate.net
Treatment with Chemerin-9, which acts as an agonist for the chemokine-like receptor 1 (CMKLR1), has been shown to alleviate these pathological changes. nih.govnih.gov Administration of Chemerin-9 to PDM model mice led to a significant decrease in fasting and postprandial glucose levels and improved insulin resistance. spandidos-publications.com This therapeutic effect is linked to the restoration of the chemerin/CMKLR1 signaling pathway. nih.govnih.gov The treatment elevates serum levels of chemerin and increases the mRNA expression of both GLUT2 and PDX1. nih.govnih.govresearchgate.net The upregulation of GLUT2, a key mediator of glucose uptake in pancreatic β-cells and hepatocytes, is crucial for improving glucose uptake and insulin secretion, thereby reducing insulin resistance. nih.govspandidos-publications.com These findings suggest that Chemerin-9 may alleviate the metabolic disturbances in PDM by enhancing the expression of critical glucose-regulating proteins. nih.govspandidos-publications.com
| Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| PDM Mouse Model | Chemerin-9 (CMKLR1 agonist) | - Alleviated glucose intolerance and insulin resistance.
| nih.govnih.govresearchgate.net |
Association with Obesity-Related Pathologies
While Chemerin-9 is the active peptide, its precursor, chemerin, is well-established as an adipokine linked to obesity and metabolic syndrome. oup.combioscientifica.comnews-medical.netnih.gov Circulating chemerin levels show a strong positive correlation with body mass index (BMI), plasma triglycerides, blood pressure, and other markers of metabolic syndrome. oup.comnih.govijwph.ir Chemerin and its receptor, CMKLR1, are highly expressed in adipose tissue, with chemerin being predominantly expressed in adipocytes. oup.comnih.gov In obese individuals, chemerin secretion from adipose tissue is significantly higher compared to lean individuals. nih.gov
This increased level of chemerin is associated with a state of chronic inflammation and insulin resistance, which are hallmarks of obesity-related pathologies. news-medical.netijwph.irmdpi.com Chemerin can impair insulin signaling and glucose uptake in skeletal muscle cells, contributing to systemic insulin resistance. nih.govnih.gov The adipocyte-derived secretion of chemerin is thought to be part of a negative cross-talk between adipose tissue and skeletal muscle, exacerbating the link between obesity and insulin insensitivity. news-medical.netnih.gov Although direct studies on Chemerin-9's role in obesity are less common, its function as the active agonist of the CMKLR1 receptor implicates it directly in the pathways modulated by the increased chemerin levels seen in obesity. jst.go.jp
| Parameter | Association with Chemerin Levels | Reference |
|---|---|---|
| Body Mass Index (BMI) | Positive Correlation | oup.comnih.govmdpi.com |
| Plasma Triglycerides | Positive Correlation | oup.comnih.gov |
| Blood Pressure | Positive Correlation | oup.com |
| Insulin Resistance | Positive Correlation | news-medical.netijwph.irmdpi.com |
Neuroinflammation and Neurodegenerative Processes
Amelioration of Neuroinflammation (e.g., Aβ1-42-induced)
Chemerin-9 exhibits significant anti-inflammatory properties within the central nervous system, particularly in the context of neuroinflammation induced by amyloid beta (Aβ) peptides, a key feature of Alzheimer's disease. jst.go.jpnih.gov Research has demonstrated that Aβ1-42, a toxic form of amyloid beta, can interact with CMKLR1, the receptor for Chemerin-9. jst.go.jpnih.gov This shared receptor suggests a potential for competitive interaction and modulation of Aβ-mediated processes. jst.go.jp
In vivo studies have shown that treatment with Chemerin-9 can significantly inhibit the increases in pro-inflammatory cytokines induced by Aβ1-42. jst.go.jpnih.gov Specifically, Chemerin-9 administration in a mouse model reversed the Aβ1-42-induced elevation of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in the hippocampus. jst.go.jpnih.govmedchemexpress.com By suppressing the production of these key inflammatory mediators, Chemerin-9 helps to ameliorate the neuroinflammatory environment that contributes to neuronal damage and the progression of neurodegenerative diseases. jst.go.jpnih.gov This anti-inflammatory activity is a critical component of its neuroprotective effects. medchemexpress.com
Promotion of Microglial Clearance of Amyloid Beta (Aβ)
Beyond its anti-inflammatory effects, Chemerin-9 plays a direct role in the pathological hallmark of Alzheimer's disease by promoting the clearance of Aβ peptides by microglia, the resident immune cells of the brain. nih.govresearchgate.net In APP/PS1 transgenic mice, an animal model for Alzheimer's disease, treatment with Chemerin-9 was found to significantly reduce Aβ deposition. nih.govresearchgate.net
This reduction is attributed to an enhancement of microglial function. nih.gov Chemerin-9 treatment increased the phagocytic activity of microglia, enabling them to more effectively engulf and clear Aβ plaques. nih.govresearchgate.net Concurrently, it decreased the activation of the NLRP3 inflammasome, a component of the innate immune system that can drive pro-inflammatory responses in microglia. nih.govresearchgate.net In vitro studies with primary microglia confirmed that Chemerin-9 boosts their phagocytic capacity while reducing inflammasome activation. nih.gov These effects appear to be dependent on the CMKLR1 receptor, as a receptor inhibitor abolished the neuroprotective microglial response. nih.gov The chemerin/CMKLR1 axis is involved in the migration and recruitment of microglia to Aβ deposits. mdpi.comnih.gov
Impact on Memory Impairment
Chemerin-9 has demonstrated a positive impact on cognitive function, specifically in relation to memory. jst.go.jpnih.gov Studies in mice have shown that intracerebroventricular administration of Chemerin-9 can facilitate memory formation and improve memory retention, as evaluated by novel object recognition and object location recognition tasks. jst.go.jpjst.go.jpnih.gov
Crucially, Chemerin-9 has been shown to ameliorate memory deficits induced by oligomeric Aβ1-42, the peptide strongly implicated in the cognitive decline of Alzheimer's disease. jst.go.jpnih.govmedchemexpress.com Treatment with Chemerin-9 reversed the learning and memory impairments caused by Aβ1-42 infusion. jst.go.jpnih.gov This cognitive enhancement is likely a result of its combined effects on reducing neuroinflammation and promoting Aβ clearance, which together create a more favorable environment for synaptic function and neuronal survival. jst.go.jpnih.gov The improvement in memory is not associated with changes in locomotor activity, suggesting a direct effect on cognitive processes. jst.go.jpnih.gov
| Neuropathological Feature | Effect of Chemerin-9 | Mechanism | Reference |
|---|---|---|---|
| Aβ1-42-Induced Neuroinflammation | Amelioration | Inhibition of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | jst.go.jpnih.gov |
| Amyloid Beta (Aβ) Deposition | Reduction | Increased microglial phagocytic activity; Decreased NLRP3 inflammasome activation. | nih.govresearchgate.net |
| Aβ1-42-Induced Memory Impairment | Reversal | Facilitation of memory formation and retention. | jst.go.jpjst.go.jpnih.gov |
Association with Alzheimer's Disease Mechanisms
The evidence strongly suggests that Chemerin-9 is closely associated with the core pathological mechanisms of Alzheimer's disease (AD). jst.go.jpnih.gov The expression of both chemerin and its receptor, CMKLR1, has been found to be increased in the context of AD. nih.gov The fact that Aβ1-42 and Chemerin-9 share the same receptor, CMKLR1, places this signaling axis at a critical intersection of AD pathology. jst.go.jpnih.gov Aβ itself can act as a functional ligand for CMKLR1, inducing the migration of microglia, which can lead to the characteristic clustering of these cells around senile plaques. mdpi.comnih.govnih.gov
Chemerin-9 appears to modulate this response in a beneficial way. By activating CMKLR1, it promotes a neuroprotective microglial phenotype characterized by enhanced Aβ clearance and reduced inflammation. nih.gov In AD mouse models, the chemerin/CMKLR1 axis is implicated in the recruitment of microglia to Aβ deposits, and its activation can inhibit Aβ-induced microglial clustering. mdpi.comnih.gov Given its ability to ameliorate Aβ deposition, mitigate neuroinflammation, and reverse cognitive deficits in preclinical models, Chemerin-9 is considered a potential novel therapeutic strategy for the treatment of Alzheimer's disease. jst.go.jpnih.govnih.gov
Role in Inflammatory Diseases Beyond Cardiovascular and Neurological Contexts
Human Chemerin-9, a bioactive peptide derived from the chemerin protein, is increasingly recognized for its significant role in various inflammatory diseases that extend beyond the cardiovascular and neurological systems. Its involvement is particularly noted in chronic inflammatory conditions such as psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis (RA), where it modulates immune responses and inflammatory cascades.
Psoriasis: Psoriasis is a chronic, multisystemic inflammatory skin disorder where chemerin has been identified as a key player. ekb.eg Studies have shown that chemerin expression is highly elevated in psoriatic skin lesions, especially during the early phases of development. rupress.orgnih.gov This increased expression in dermal fibroblasts, mast cells, and endothelial cells is thought to be responsible for the recruitment of plasmacytoid dendritic cells (pDCs) and natural killer (NK) cells to the site of inflammation. nih.gov Research indicates a significant correlation between chemerin levels and the infiltration of pDCs and neutrophils into the dermis. rupress.org Furthermore, chemerin has been found to promote the proliferation of keratinocytes and enhance the production of inflammatory cytokines, which can aggravate the disease. bohrium.com Serum chemerin levels are often higher in patients with psoriasis compared to healthy individuals, and these levels have been positively correlated with inflammatory markers like C-reactive protein. nih.gov The chemerin/ChemR23 axis is considered a new and important factor in the pathogenesis of psoriasis, potentially influencing the immune balance of Th9/Treg cells in CD4+ T cells. rupress.orgnih.gov
Inflammatory Bowel Disease (IBD): In the context of IBD, which includes Crohn's disease (CD) and ulcerative colitis (UC), chemerin has demonstrated a pro-inflammatory role. nih.govnih.govencyclopedia.pub Clinical studies have found that circulating chemerin levels are elevated in patients with both CD and UC. nih.govmdpi.com In patients with ulcerative colitis, chemerin expression is higher in inflamed colon tissues compared to healthy regions, and its expression level correlates with the severity of inflammation. nih.govnih.gov While systemic chemerin levels may not always correlate with disease activity, local production of chemerin within the colon appears to be more biologically relevant. nih.govnih.gov The protein is thought to contribute to IBD pathophysiology by attracting immune cells and potentially inhibiting the M2 macrophage polarization that is involved in the resolution of inflammation. nih.govnih.gov Studies have shown that chemerin levels can decrease following anti-TNF treatment, suggesting its potential as an indicator of disease activity and treatment response. mdpi.com
Rheumatoid Arthritis (RA): Chemerin is also implicated in the pathogenesis of rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation. nih.gov It acts as a chemoattractant adipokine that can perpetuate inflammation. nih.gov Higher serum chemerin levels have been observed in RA patients with moderate to severe disease activity compared to those with low disease activity or in remission. nih.gov These elevated levels are associated with an increased risk of more severe disease activity. nih.gov Chemerin is believed to contribute to inflammation by recruiting inflammatory cells, stimulating the adhesion and maturation of macrophages and dendritic cells, and activating fibroblast-like synoviocytes. nih.govekb.eg Positive correlations have been found between serum chemerin concentrations and clinical markers of inflammation such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). endocrine-abstracts.org
| Disease | Key Research Findings | Reported Mechanism of Action |
|---|---|---|
| Psoriasis | Elevated expression in early psoriatic lesions. rupress.org Higher serum levels compared to controls. nih.gov Positive correlation with C-reactive protein. nih.gov | Recruits plasmacytoid dendritic cells and NK cells. nih.gov Promotes keratinocyte proliferation and cytokine production. bohrium.com Modulates Th9/Treg immune balance via ChemR23. nih.gov |
| Inflammatory Bowel Disease (IBD) | Increased circulating levels in Crohn's disease and ulcerative colitis. nih.govmdpi.com Higher expression in inflamed colon tissues correlates with severity. nih.gov Levels decrease after anti-TNF therapy. mdpi.com | Acts as a chemoattractant for immune cells. nih.gov Local production is associated with disease severity. nih.gov May inhibit M2 macrophage polarization. nih.gov |
| Rheumatoid Arthritis (RA) | Higher serum levels are associated with moderate/severe disease activity. nih.gov Positive correlation with CRP and ESR. endocrine-abstracts.org | Acts as a chemoattractant for immune cells. nih.gov Stimulates macrophage and dendritic cell maturation. nih.gov Activates fibroblast-like synoviocytes. nih.gov |
Implication in Renal Pathophysiology (e.g., Acute Kidney Injury)
Human Chemerin-9 is significantly implicated in the pathophysiology of kidney diseases, with research highlighting its association with both chronic kidney disease (CKD) and acute kidney injury (AKI). nih.govnih.gov
Chronic Kidney Disease (CKD): Multiple studies have consistently shown that circulating chemerin levels are significantly elevated in patients with CKD, including those with end-stage renal disease undergoing hemodialysis, when compared to healthy controls. nih.govtandfonline.com This increase in serum chemerin concentration correlates negatively with the estimated glomerular filtration rate (eGFR), indicating that chemerin levels rise as kidney function declines. tandfonline.com The precise reason for this elevation is thought to be multifactorial. One major proposed mechanism is the reduced renal clearance of chemerin due to impaired kidney function. frontiersin.org Chemerin's molecular weight of 16 kDa falls within the range of substances that experience decreased clearance when kidney function is compromised. frontiersin.org Another contributing factor could be its role as an inflammatory biomarker, as CKD is characterized by a persistent, chronic inflammatory state. nih.govtandfonline.com The elevated chemerin may contribute to kidney damage through various proinflammatory, endothelial, and oxidative mechanisms. nih.govfrontiersin.org Therefore, chemerin is considered a potential biomarker for CKD that may reflect the underlying inflammatory pathways of the disease. nih.gov
Acute Kidney Injury (AKI): Recent research has begun to uncover the role of Chemerin-9 in AKI, a condition characterized by a rapid loss of kidney function. researchgate.net Studies focusing on renal ischemia/reperfusion (I/R) injury, a common cause of AKI, have suggested a protective role for Chemerin-9. Specifically, Chemerin-9 has been shown to alleviate ferroptosis, a form of iron-dependent programmed cell death, in the kidney. researchgate.net In experimental models of renal I/R injury, treatment with Chemerin-9 led to a reduction in iron deposition in the kidneys. researchgate.net It also decreased levels of lipid hydroperoxide (LPO) and malondialdehyde (MDA), which are markers of oxidative stress and lipid peroxidation involved in ferroptosis. researchgate.net Furthermore, Chemerin-9 reduced the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 in these models, suggesting it attenuates the inflammatory response associated with AKI. researchgate.net
| Condition | Key Research Findings | Reported Mechanism of Action |
|---|---|---|
| Chronic Kidney Disease (CKD) | Significantly higher serum chemerin levels in CKD and hemodialysis patients compared to controls. nih.gov Serum levels negatively correlate with eGFR. tandfonline.com | Impaired renal clearance due to reduced glomerular filtration. frontiersin.org Acts as a biomarker for the chronic inflammatory state in CKD. nih.gov May contribute to kidney damage via proinflammatory and oxidative pathways. frontiersin.org |
| Acute Kidney Injury (AKI) | Alleviates ferroptosis in renal ischemia/reperfusion injury models. researchgate.net Reduces inflammatory markers (TNF-α, IL-6). researchgate.net | Inhibits iron-dependent cell death (ferroptosis). researchgate.net Decreases markers of lipid peroxidation (LPO, MDA). researchgate.net Attenuates the associated inflammatory response. researchgate.net |
Potential Mechanisms in Cancer Progression (e.g., Angiogenesis, Clonogenicity)
The role of Human Chemerin-9 in cancer is complex and context-dependent, with studies demonstrating both pro- and anti-tumoral effects. nih.govresearchgate.net Its influence on cancer progression is mediated through several mechanisms, including the regulation of angiogenesis (the formation of new blood vessels) and clonogenicity (the ability of a single cell to form a colony). nih.govnih.gov
Angiogenesis: Chemerin's effect on angiogenesis is dual and appears to depend on the specific context. Some studies have reported pro-angiogenic properties, while others have identified it as a potent inhibitor of neovascularization. nih.govresearchgate.net
Anti-Angiogenic Effects: A significant body of evidence suggests that chemerin acts as an anti-tumoral factor by inhibiting angiogenesis. nih.govoncotarget.com In models of melanoma and Lewis lung carcinoma, the expression of bioactive chemerin delayed tumor growth. nih.govoncotarget.com This delay was associated with tumors having a smaller number of blood vessels, leading to hypoxia and larger areas of necrosis. nih.govoncotarget.com The anti-angiogenic effect is mediated through its receptor CMKLR1 and appears to be independent of leukocyte recruitment. nih.gov Overexpression of chemerin has been shown to promote the pruning of formed blood vessels and the apoptosis of endothelial cells. nih.gov
Pro-Angiogenic Effects: Conversely, other studies have indicated that chemerin can promote angiogenesis. frontiersin.org In gastric cancer, for example, elevated chemerin levels were correlated with increased tumor invasiveness and the upregulation of pro-invasive and pro-angiogenic genes like VEGF. frontiersin.orgmdpi.com
Clonogenicity and Cell Viability: Chemerin signaling has been shown to influence the clonogenicity and viability of cancer cells, with effects varying by cancer type. In neuroblastoma, the chemerin/CMKLR1 axis has been implicated in promoting tumorigenesis. nih.gov Inhibition of the CMKLR1 receptor in neuroblastoma cell lines resulted in reduced cell viability and clonogenicity in vitro. nih.gov Furthermore, prolonged treatment with a CMKLR1 inhibitor impaired neuroblastoma tumor growth in vivo. nih.gov This suggests that in certain cancers, chemerin signaling directly supports the ability of tumor cells to proliferate and form colonies. In contrast, in colorectal cancer models, a chemerin peptide analog was found to stimulate tumor growth, though specific effects on clonogenicity were part of broader proliferation studies. biorxiv.org The pro-tumor effects in gastric cancer are linked to the activation of signaling pathways like ERK1/2 and p38 MAPKs, which enhance cell invasion rather than directly altering proliferation. frontiersin.orgmdpi.comnih.gov
The pleiotropic nature of chemerin in cancer means it can act on tumor cells, recruit immune cells, and modulate angiogenesis, leading to either tumor suppression or promotion depending on the tumor microenvironment and cancer type. nih.gov
| Mechanism | Effect | Cancer Type / Model | Key Findings |
|---|---|---|---|
| Angiogenesis | Anti-tumoral (Inhibition) | Melanoma, Lewis Lung Carcinoma | Delays tumor growth by reducing blood vessel density, leading to hypoxia and necrosis. nih.govoncotarget.com Effect is mediated by CMKLR1. nih.gov |
| Pro-tumoral (Promotion) | Gastric Cancer | Upregulates pro-angiogenic factors such as VEGF. frontiersin.orgmdpi.com | |
| Clonogenicity & Cell Viability | Pro-tumoral (Promotion) | Neuroblastoma | Inhibition of the chemerin/CMKLR1 axis reduces cell viability and clonogenicity, impairing tumor growth. nih.gov |
| Pro-tumoral (Promotion) | Gastric Cancer, Colorectal Cancer | Stimulates tumor growth and invasion through activation of MAPK signaling pathways. frontiersin.orgbiorxiv.org |
Vii. Advanced Research Methodologies for Studying Human Chemerin 9
In Vitro Cellular Models for Functional Analysis
In vitro studies utilizing various human cell types provide fundamental insights into the direct effects of Chemerin-9 on cellular behavior and signaling pathways. These models allow for controlled experiments to assess specific biological responses.
Chemerin-9 has been investigated in several key cell types relevant to its known functions:
Monocytes and Macrophages: Chemerin and Chemerin-9 have been shown to modulate macrophage inflammatory phenotypes and suppress oxidized low-density lipoprotein (oxLDL)-induced foam cell formation in THP-1 monocytes, which differentiate into macrophages. This suppression is associated with the downregulation of CD36 and upregulation of ABCA1 portlandpress.comresearchgate.netnih.gov. Chemerin also promotes the migration and recruitment of macrophages to inflammatory sites via CMKLR1 mdpi.comaai.org.
Endothelial Cells (ECs): In human umbilical vein endothelial cells (HUVECs), Chemerin-9, along with full-length chemerin, significantly suppressed the tumor necrosis factor-α (TNF-α)-induced mRNA expression of adhesion and pro-inflammatory molecules. Furthermore, they attenuated TNF-α-induced adhesion of THP-1 monocytes to HUVECs portlandpress.comresearchgate.netnih.gov. Chemerin also stimulates monocyte-endothelial adhesion by increasing the expression of adhesion molecules like E-selectin, VCAM-1, and ICAM-1 in endothelial cells, mediated by NF-κB, MAPK, and PI3K/Akt pathways mdpi.comnih.gov.
Smooth Muscle Cells (SMCs): Studies using human aortic smooth muscle cells (HASMCs) have demonstrated that Chemerin-9 significantly suppresses migration and proliferation without inducing apoptosis portlandpress.comresearchgate.netnih.gov. Chemerin itself has been shown to stimulate the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs) via the ERK1/2 signaling pathway nih.gov. In the context of atherosclerosis, Chemerin-9 treatment in Apoe-/- mice reduced intraplaque smooth muscle cell content portlandpress.comresearchgate.net.
Adipocytes: While direct studies on Chemerin-9's specific role in adipocytes are less detailed in the provided literature, CMKLR1, the receptor for Chemerin-9, is known to be expressed in adipocytes, and chemerin signaling is implicated in adipogenesis and adipocyte metabolism mdpi.comnih.govfrontiersin.org.
Various assays are employed to quantify the effects of Chemerin-9 on cellular functions:
Cell Migration: Assessed using scratch wound healing assays, where a "scratch" is made in a cell monolayer, and the rate of cell movement to close the wound is measured portlandpress.comnih.govnih.govaging-us.com. Transwell migration assays, utilizing chambers with porous membranes, are also used to quantify the directed movement of cells towards a chemoattractant nih.govashpublications.org.
Cell Proliferation: Measured using assays such as the WST-8 assay or MTT assay, which quantify metabolic activity as an indicator of viable cell number portlandpress.comnih.govmdpi.com. EdU incorporation assays are also used to detect newly synthesized DNA in proliferating cells aging-us.commdpi.com.
Cell Adhesion: Evaluated through monocyte-endothelial cell adhesion assays, where labeled monocytes are incubated with treated endothelial cells, and the number of adhering monocytes is quantified portlandpress.comnih.govnih.govaai.org.
Apoptosis: Assessed through techniques like Terminal deoxynucleotidyl transferase-mediated deoxyuridine triphosphate-biotin nick end labeling (TUNEL) staining, which detects DNA fragmentation characteristic of apoptosis portlandpress.comnih.gov. Flow cytometry using Annexin V and dead cell kits can also quantify apoptotic cells mdpi.com.
Investigating Chemerin-9's interaction with its receptor CMKLR1 and downstream signaling pathways involves specific biochemical and imaging techniques:
Receptor Internalization: Assessed using flow cytometry or live-cell fluorescence microscopy to track the internalization of CMKLR1, often tagged with fluorescent proteins (e.g., eYFP), following stimulation with Chemerin-9. This process can be mediated by β-arrestins mdpi.complos.orgnih.govmdpi.comresearchgate.net.
Calcium Mobilization: Measured using fluorescent calcium indicators (e.g., Fluo-4 AM) and flow cytometry or plate readers to detect increases in intracellular calcium levels upon Chemerin-9 binding to CMKLR1, indicating G protein activation mdpi.comnih.govplos.orgrndsystems.com.
Protein Phosphorylation: Analyzed via Western blotting to detect the phosphorylation status of key signaling proteins, such as ERK1/2, Akt, and others involved in downstream pathways activated by CMKLR1 signaling portlandpress.commdpi.comnih.govmdpi.comaging-us.commedchemexpress.commdpi.comoatext.comguidetopharmacology.orgmdpi.com.
In Vivo Animal Models for Investigating Pathophysiological Roles
Animal models are essential for understanding the systemic effects and pathophysiological relevance of Chemerin-9 in complex biological systems.
Genetic manipulation of the chemerin system provides critical insights into its in vivo functions:
Apoe-/- Mice: These mice are widely used to study atherosclerosis. Studies have shown that Chemerin-9 infusion in Apoe-/- mice significantly reduces aortic atherosclerotic lesion areas by decreasing intraplaque macrophage and smooth muscle cell content, indicating a protective role against atherosclerosis portlandpress.comresearchgate.netnih.govnih.gov. Expression of chemerin and its receptor CMKLR1 is upregulated in the aortic root walls of Apoe-/- mice as atherosclerotic lesions develop portlandpress.com.
CMKLR1-Knockout (KO) Mice: CMKLR1 knockout models have highlighted the receptor's role in inflammation and obesity nih.gov. In the context of experimental autoimmune encephalomyelitis (EAE), CMKLR1 KO mice exhibit less severe clinical and histological disease compared to wild-type counterparts, suggesting CMKLR1's involvement in the inflammatory mechanisms of this autoimmune demyelinating disease aai.org. In placental tissue studies, CMKLR1 deficiency negatively affected implantation and contributed to fetal growth restriction (FGR) nih.gov.
Chemerin-9 has been implicated in various disease models, including metabolic and neurodegenerative conditions:
Pancreatogenic Diabetes Mellitus (PDM) Mice: Chemerin-9 has been shown to alleviate glucose intolerance and insulin (B600854) resistance in PDM mouse models. Studies indicate that chemerin levels may decrease in PDM mice and are negatively associated with insulin resistance status in human diabetic patients nih.govspandidos-publications.com. Chemerin treatment also promotes β cell proliferation and expansion in vitro, suggesting a role in maintaining pancreatic β cell mass mdpi.com.
Alzheimer's Disease (AD) Models: Research suggests that the chemerin/CMKLR1 axis participates in the pathological process of AD by regulating microglial migration to amyloid-beta (Aβ) plaques. While chemerin expression may decrease in the brains of AD mice, CMKLR1 is upregulated. Enhancing the chemerin/CMKLR1 axis is proposed as a potential therapeutic strategy to prevent or alleviate AD progression mdpi.comjst.go.jp. Chemerin-9 has also been shown to ameliorate Aβ1-42-induced memory impairment in mouse models, potentially by reducing pro-inflammatory cytokines in the hippocampus jst.go.jp.
Viii. Future Research Directions and Therapeutic Implications
Elucidation of Novel Chemerin-9 Interacting Partners and Unidentified Receptors
While Chemerin-9 is known to primarily signal through CMKLR1, the broader chemerin system involves interactions with at least two other receptors: G protein-coupled receptor 1 (GPR1) and C-C chemokine receptor-like 2 (CCRL2). mdpi.comahajournals.orgresearchgate.net Future investigations are focused on clarifying the precise nature of Chemerin-9's interaction with these receptors and identifying potentially novel binding partners.
GPR1: Chemerin and its C-terminal fragments like Chemerin-9 can activate GPR1, inducing β-arrestin recruitment. ahajournals.orgnih.gov However, the signaling amplitude and potency are often different compared to CMKLR1. ahajournals.orgnih.gov A key research direction is to understand the distinct physiological outcomes of GPR1 activation by Chemerin-9, as GPR1 is expressed in tissues like the central nervous system and adipose tissue, suggesting unique, non-redundant roles. researchgate.net
CCRL2: This receptor is considered an atypical or non-signaling receptor. researchgate.netnih.gov It binds chemerin with high affinity but does not appear to activate conventional G protein signaling pathways. researchgate.netfrontiersin.org Instead, CCRL2 is thought to function by sequestering and presenting chemerin on the cell surface, creating a chemotactic gradient for CMKLR1-expressing cells. frontiersin.orgresearchgate.net Future studies will need to determine if Chemerin-9 can bind to CCRL2 and how this interaction might modulate the local availability and activity of chemerin isoforms, thereby influencing leukocyte trafficking in inflammatory contexts. frontiersin.org
Novel Partners: The possibility of other, as-yet-unidentified receptors or interacting proteins for Chemerin-9 remains an open area of investigation. Research may focus on proteomic approaches, such as co-immunoprecipitation and proximity labeling, in relevant cell types to uncover new binding partners that could modulate Chemerin-9 signaling or function.
Investigation of Differential Signaling Bias of Chemerin-9 in Various Cell Types
Emerging evidence indicates that Chemerin-9 does not simply mimic the action of full-length active chemerin but acts as a biased agonist. nih.gov This signaling bias, where a ligand preferentially activates one signaling pathway over another at the same receptor, is a critical area of future research.
Compared to full-length chemerin (residues 21-157), Chemerin-9 shows a significant bias at CMKLR1, strongly favoring G-protein-mediated signaling (such as inhibition of cAMP) over β-arrestin recruitment. nih.govresearchgate.net This discrepancy suggests that the core region of the full-length chemerin protein is vital for robust β-arrestin engagement. oup.com
The implications of this bias need to be explored in various cell types:
Immune Cells: In primary human macrophages, Chemerin-9 induces a complex phenotype that does not align with the simple M1 (pro-inflammatory) or M2 (anti-inflammatory) classifications. biorxiv.orgplos.org While it can suppress some pro-inflammatory markers, it doesn't fully replicate the effects of anti-inflammatory cytokines like IL-10. plos.org Future work will aim to dissect how G-protein-biased signaling by Chemerin-9 dictates these nuanced functional outcomes in macrophages, dendritic cells, and natural killer (NK) cells.
Vascular Cells: In human umbilical vein endothelial cells (HUVECs), Chemerin-9 has been shown to suppress TNF-α-induced expression of adhesion and pro-inflammatory molecules. portlandpress.comnih.gov In human aortic smooth muscle cells (HASMCs), it suppresses migration and proliferation. portlandpress.com Understanding how biased signaling contributes to these potentially atheroprotective effects is a key research goal.
Fibroblasts: In rat cardiac fibroblasts, Chemerin-9 stimulates migration via ROS-dependent activation of Akt and ERK pathways. nih.govmedchemexpress.com Investigating whether this response is a direct result of G-protein-biased signaling could provide insights into cardiac remodeling processes.
| Cell Type | Key Research Finding | Signaling Pathway Implicated | Reference |
|---|---|---|---|
| Human Macrophages (THP-1 derived) | Suppresses oxLDL-induced foam cell formation. | Down-regulation of CD36, up-regulation of ABCA1. | portlandpress.comnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Suppresses TNF-α-induced expression of pro-inflammatory and adhesion molecules. | Not fully elucidated. | portlandpress.com |
| Human Aortic Smooth Muscle Cells (HASMCs) | Suppresses migration and proliferation. | Suppression of ERK1/2 phosphorylation, increase in PI3K expression and Akt phosphorylation. | portlandpress.com |
| Rat Cardiac Fibroblasts | Stimulates migration. | ROS-dependent activation of Akt and ERK via CMKLR1. | nih.govmedchemexpress.com |
| HEK293 Cells (expressing CMKLR1) | Induces Ca²+ flux and receptor internalization. | G-protein activation. | nih.govmedchemexpress.com |
Exploration of Chemerin-9 Analogues and Agonists/Antagonists for Research Applications
The development of modified Chemerin-9 analogues and specific agonists/antagonists for its receptors is crucial for advancing research. Chemerin-9 itself is rapidly metabolized in vivo, limiting its experimental utility. nih.gov
Stable Analogues: Research is focused on creating analogues with improved plasma stability. Substitutions with D-amino acids (e.g., D-Tyr, D-Ser, D-Ala) have been shown to significantly increase the potency and duration of action of Chemerin-9 in vivo. nih.gov Cyclic peptidomimetics of Chemerin-9 have also been developed, which can be further modified for enhanced stability and receptor interaction. researchgate.net
Agonists and Antagonists: A growing toolkit of pharmacological modulators allows for more precise investigation of the chemerin system. These tools are essential for validating the role of specific receptors in Chemerin-9-mediated effects. medchemexpress.com
| Compound Name | Type | Target Receptor | Application in Research | Reference |
|---|---|---|---|---|
| Chemerin-9 | Agonist | CMKLR1, GPR1 | Potent, stable agonist used to study CMKLR1 signaling and function. | rndsystems.comrndsystems.com |
| CCX832 | Antagonist | CMKLR1 | Selective antagonist used to block CMKLR1-mediated effects. | ahajournals.org |
| VU0514009 | Antagonist | CMKLR1 | Competitive antagonist that prevents Chemerin-9-induced arrestin recruitment and Ca²+ flux. | medchemexpress.com |
| α-NETA | Antagonist | CMKLR1 | A potent CMKLR1 antagonist with potential anti-cancer activity. | medchemexpress.com |
| ChemR23-IN-1, -2, -3 | Inhibitors | CMKLR1 (ChemR23) | Small molecule inhibitors used to block receptor activity. | medchemexpress.com |
| Cyclic chemerin-9 (cC9) | Agonist | CMKLR1 | A cyclic variant with high potency, used for binding mode studies. | researchgate.net |
Deeper Understanding of the Regulatory Network of Chemerin-9 Biogenesis and Activity
Chemerin-9 is a synthetic peptide, so it does not have a biological genesis. nih.gov However, its sequence is derived from the parent protein, chemerin, and its activity is entirely dependent on the complex regulatory network that governs the expression and processing of this precursor. mdpi.comnih.gov
Future research must continue to unravel this network:
Transcriptional Regulation: The chemerin gene (RARRES2) is regulated by a variety of factors. mdpi.com Its expression is induced by nuclear receptor agonists like retinoids (e.g., tazarotene), glucocorticoids, and metabolic factors such as free fatty acids. nih.gov Pro-inflammatory cytokines like TNFα also regulate its expression. nih.gov A deeper understanding of how these signals are integrated in different tissues (e.g., liver vs. adipose tissue) will clarify the upstream control of chemerin availability.
Proteolytic Processing: Chemerin is secreted as an inactive precursor, prochemerin. nih.govnih.gov Its bioactivity is unlocked by C-terminal proteolytic cleavage by serine proteases from the coagulation (plasmin) and inflammatory (neutrophil elastase, cathepsin G) cascades. portlandpress.comnih.gov This processing removes inhibitory residues and exposes the C-terminal sequence that Chemerin-9 represents. nih.gov Conversely, further cleavage can inactivate chemerin. portlandpress.com Mapping the specific proteases active in different microenvironments and their regulation is key to understanding how and where active chemerin is generated, and thus where Chemerin-9-like activity occurs physiologically.
Potential of Chemerin-9 as a Research Tool for Modulating Inflammatory and Metabolic Pathways
Chemerin-9's stability and potent agonism make it an invaluable research tool for probing the roles of CMKLR1 in health and disease. portlandpress.comresearchgate.net
Inflammation: The chemerin system has a dual role in inflammation, with reports of both pro- and anti-inflammatory effects. nih.govnih.gov Chemerin-9 is being used to dissect these roles. For instance, it serves as a chemoattractant to recruit CMKLR1-expressing immune cells like dendritic cells and macrophages. nih.gov In other contexts, Chemerin-9 demonstrates anti-inflammatory properties, such as inhibiting the expression of inflammatory molecules in endothelial cells and macrophages, and preventing atherosclerosis in mouse models. portlandpress.comnih.gov Future studies will use Chemerin-9 to clarify the contextual cues that determine whether CMKLR1 activation initiates or resolves inflammation.
Metabolic Pathways: Chemerin is recognized as an adipokine linking obesity and metabolic dysfunction. nih.govnih.gov Chemerin-9 is a tool to explore the direct effects of CMKLR1 activation on metabolic processes. It is used in studies of adipocyte differentiation, glucose metabolism, and insulin (B600854) secretion. medchemexpress.comnih.gov By isolating the effects of CMKLR1 activation, Chemerin-9 helps to delineate the receptor's specific contributions to metabolic homeostasis and disease. frontiersin.org
Development of Advanced In Vitro and In Vivo Models to Mimic Human Chemerin-9 Activity
To translate research findings into therapeutically relevant insights, the development of more sophisticated and predictive models is essential.
In Vitro Models: Research has moved beyond simple transfected cell lines to using primary human cells and co-culture systems. Models utilizing HUVECs, HASMCs, and primary human macrophages provide more physiologically relevant platforms to study the effects of Chemerin-9 on vascular inflammation and immune cell function. plos.orgportlandpress.com Future directions include the development of 3D organoid and "organ-on-a-chip" models that better replicate the tissue architecture and multi-cellular interactions of human tissues where the chemerin system is active.
In Vivo Models: The ApoE-/- mouse is a widely used in vivo model to study atherosclerosis, and administration of Chemerin-9 via micro-osmotic pumps in these mice has provided strong evidence for its atheroprotective potential. portlandpress.comnih.govresearchgate.net The use of CMKLR1 knockout mice has been fundamental in confirming the receptor's role in mediating chemerin's effects on energy homeostasis. nih.gov Future advancements could involve the development of humanized mouse models, where the murine CMKLR1 gene is replaced with its human counterpart, to more accurately test the activity and specificity of Chemerin-9 analogues and other pharmacological agents designed for human use.
Q & A
Q. What is the structural basis of Chemerin-9's receptor activation, and how does it compare to full-length chemerin?
Chemerin-9 corresponds to the C-terminal nonapeptide (YFPGQFAFS) of human chemerin and retains high affinity for CMKLR1 (IC50 = 1.9 nM) and CMKLR2 (IC50 = 2.3 nM) . Key residues (e.g., Phe154, Phe156) mediate hydrophobic interactions with receptor binding pockets, as shown in molecular docking studies . Unlike full-length chemerin, Chemerin-9 lacks the N-terminal region required for proteolytic activation but mimics recombinant chemerin’s pharmacology in Gi/o signaling pathways .
Q. What experimental models are optimal for studying Chemerin-9's effects on CMKLR1/CMKLR2 signaling?
- Calcium flux assays : Use HEK293T cells transfected with CMKLR1/CMKLR2 and Gα15 to measure intracellular Ca²⁺ mobilization (1 µM Chemerin-9 induces robust responses) .
- Arrestin recruitment : BRET assays in CMKLR1-expressing cells show EC50 = 44 nM for arrestin3 recruitment, while GPR1-selective assays require modified peptides like [L8]-Chemerin-9 (EC50 = 1.4 nM) .
- In vitro inflammation models : THP-1 monocytes or HUVECs treated with TNF-α can assess anti-inflammatory effects via adhesion molecule suppression .
Q. How should Chemerin-9 be prepared and stored to maintain bioactivity?
- Solubility : Dissolve in DMF (16 mg/mL), DMSO (12 mg/mL), or PBS (0.3 mg/mL). Avoid repeated freeze-thaw cycles .
- Storage : Aliquot at -80°C (6-month stability) or -20°C (1-month stability). Pre-warm to 37°C and sonicate before use .
Advanced Research Questions
Q. How can contradictory data on Chemerin-9’s effects compared to recombinant chemerin be resolved?
Chemerin-9 and recombinant chemerin differ in receptor binding kinetics and downstream effects. For example:
- Calcium flux : Chemerin-9 shows higher Emax in smooth muscle cells despite similar EC50 values .
- Receptor internalization : Chemerin-9 induces CMKLR1 internalization via caveolae, while chemerin-15 (inactive peptide) blocks this process .
- Experimental validation : Use PTX (pertussis toxin) to confirm Gi/o coupling and compare inhibition profiles (e.g., CCX832 does not block Chemerin-9’s effects) .
Q. What methodologies address Chemerin-9's metabolic instability in vivo, and how can derivatives improve pharmacokinetics?
- Metabolic stability : Chemerin-9 is rapidly degraded in vivo. Substitutions (e.g., D-Tyr147, D-Ser151) enhance stability, maintaining >90% activity over 4 hours .
- Derivative optimization : Cyclic analogs (Table 4) show improved EC50 values in calcium flux assays (e.g., compound 3: EC50 = 2.1 nM vs. Chemerin-9’s 7.1 nM) .
Q. How do Chemerin-9’s effects on vascular and metabolic pathways inform translational research?
- Atherosclerosis : In ApoE⁻/⁻ mice, 4-week Chemerin-9 infusion reduces aortic lesions by suppressing macrophage foam cell formation (via CD36 downregulation) and SMC migration .
- Hypertension : Intracerebroventricular Chemerin-9 in rats elevates blood pressure via CMKLR1 in SFO/PVN neurons, blocked by α-adrenergic antagonists .
- Diabetes : In pancreatogenic diabetes models, Chemerin-9 improves glucose tolerance (↓ HOMA-IR, ↑ GLUT2/PDX1 expression) without altering IL-1/TNF-α levels .
Methodological Recommendations
- Contradiction analysis : Use orthogonal assays (e.g., BRET + calcium flux) to validate receptor-specific effects .
- In vivo dosing : For hypertension models, administer 0.04 nmol/head (i.c.v.) in rats; monitor blood pressure changes at 2–4 min post-injection .
- Data interpretation : Contextualize anti-inflammatory outcomes (e.g., IL-1/TNF-α independence in diabetes models) with pathway-specific readouts like GLUT2 expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
